3-Methylisoquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methylisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,1H3 |
InChI Key |
QRHGHXDLDMHXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C#N)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methylisoquinoline-6-carbonitrile CAS 1416712-56-5 properties
An In-depth Technical Guide to 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5)
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5), a specific derivative with potential applications in drug discovery. Due to the limited publicly available data for this exact compound, this document provides a comprehensive technical overview by integrating established principles of isoquinoline chemistry with empirical data from structurally analogous compounds. We will cover predicted physicochemical properties, plausible synthetic routes with detailed protocols, potential therapeutic applications based on related structures, and essential safety and handling procedures. The aim is to equip researchers with the foundational knowledge required to synthesize, handle, and investigate this promising molecule.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a benzo[c]pyridine system, is a cornerstone in the development of pharmacologically active agents.[1] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with various biological targets. This scaffold is found in a variety of alkaloids, such as papaverine, which exhibit important physiological effects.[1] In modern drug discovery, synthetic isoquinoline derivatives are being explored for a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1]
The introduction of specific functional groups, such as a methyl group at the 3-position and a carbonitrile at the 6-position, is a strategic design choice. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for further chemical modification. The quinoline-6-carbonitrile scaffold, for instance, has been identified as an optimal framework for binding to Cyclin-Dependent Kinase 8 (CDK8), a target in cancer therapy.[2]
Physicochemical and Spectroscopic Profile
While experimental data for 3-Methylisoquinoline-6-carbonitrile is not extensively documented, we can infer its properties from its constituent parts and related molecules.
Core Properties
The fundamental properties are calculated based on the molecular structure. Data from closely related analogs like 3-methylisoquinoline and isoquinoline-6-carbonitrile are provided for context.
| Property | 3-Methylisoquinoline-6-carbonitrile (Predicted/Calculated) | 3-Methylisoquinoline (CAS 1125-80-0)[3] | Isoquinoline-6-carbonitrile (CAS 106778-42-1)[4] |
| Molecular Formula | C₁₁H₈N₂ | C₁₀H₉N | C₁₀H₆N₂ |
| Molecular Weight | 168.19 g/mol | 143.19 g/mol | 154.17 g/mol |
| Appearance | Predicted to be a solid at room temperature | White to off-white solid | Not specified |
| Melting Point | Not available | 63-65 °C[5] | Not available |
| Boiling Point | Not available | 251 °C[5] | Not available |
| Topological Polar Surface Area (TPSA) | 36.68 Ų (Calculated for isomer)[6] | Not available | 36.7 Ų[4] |
| LogP | 2.41 (Calculated for isomer)[6] | Not available | Not available |
Predicted Spectroscopic Signatures
The structural identity of synthesized 3-Methylisoquinoline-6-carbonitrile would be confirmed using standard spectroscopic techniques. The expected data, based on characteristic chemical shifts and absorptions from similar structures found in literature, are as follows:
-
¹H NMR: Protons on the isoquinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The methyl group at the C3 position would likely be a singlet at approximately δ 2.5-2.8 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-155 ppm range. The nitrile carbon (C≡N) is expected around δ 118-120 ppm, and the methyl carbon around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include a sharp peak for the C≡N group around 2220-2240 cm⁻¹, C-H stretches for the aromatic ring (~3050 cm⁻¹), and C-H stretches for the methyl group (~2950 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI or a similar soft ionization technique should show a prominent [M+H]⁺ ion corresponding to the calculated exact mass of the molecule.
Synthesis and Purification Strategy
A robust and versatile method for constructing the 3-methylisoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation. This approach is well-established for producing a variety of isoquinoline derivatives.[7]
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available phenethylamine derivative, which undergoes acylation followed by cyclization and aromatization to yield the target compound.
Caption: Proposed synthetic pathway for 3-Methylisoquinoline-6-carbonitrile.
Detailed Experimental Protocol
Causality and Experience: This multi-step protocol is designed for efficiency and control. Acylation is a standard procedure to form the necessary amide precursor. The Bischler-Napieralski reaction is a powerful choice for cyclization, using dehydrating agents like P₂O₅ and POCl₃ to drive the reaction. The final dehydrogenation step is critical for aromatization to the stable isoquinoline ring system; palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.
Step 1: Synthesis of N-Acetyl-2-(4-cyanophenyl)ethylamine (Amide Formation)
-
Dissolve 2-(4-cyanophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-7-cyano-3,4-dihydroisoquinoline (Cyclization)
-
To a solution of the amide from Step 1 (1.0 eq) in dry toluene, add phosphorus pentoxide (P₂O₅, ~1.5 w/w) and phosphorus oxychloride (POCl₃, ~3.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude dihydroisoquinoline is often used in the next step without further purification.
Step 3: Synthesis of 3-Methylisoquinoline-6-carbonitrile (Aromatization)
-
Dissolve the crude dihydroisoquinoline from Step 2 in a high-boiling point solvent like decalin or xylenes.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to obtain pure 3-Methylisoquinoline-6-carbonitrile.
Potential Applications in Drug Discovery
The structural motifs within 3-Methylisoquinoline-6-carbonitrile suggest several promising avenues for therapeutic research. The isoquinoline core is a well-established pharmacophore, and the nitrile group can significantly influence biological activity.
-
Anticancer Agents: Many isoquinoline and quinoline derivatives exhibit potent antiproliferative activity.[1][8] They can function as inhibitors of key enzymes in cancer signaling pathways, such as kinases (e.g., EGFR, VEGFR-2) or topoisomerases.[1][8][9] The quinoline-6-carbonitrile scaffold specifically has been optimized for potent and selective inhibition of CDK8/19, which are implicated in transcription regulation in cancer.[2]
-
Antimicrobial Agents: The isoquinoline framework is also being investigated for the development of new antibacterial compounds.[7]
-
Enzyme Inhibition: Quinoxaline-based structures, which are structurally related, are investigated as potent enzyme inhibitors for various diseases.[10] The nitrile group can serve as a key interaction point within an enzyme's active site.
Caption: Potential mechanisms of action for isoquinoline-based compounds.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-Methylisoquinoline-6-carbonitrile. Therefore, precautions must be based on data from hazardous, structurally similar compounds like Isoquinoline-3-carbonitrile.[11] The compound should be treated as harmful if swallowed, in contact with skin, or if inhaled.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Statement | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[12] |
| Skin Irritation | H315: Causes skin irritation.[13] | Impervious clothing and gloves.[12] |
| Eye Irritation | H319: Causes serious eye irritation.[13] | Safety goggles or face shield.[12] |
| Respiratory Irritation | H335: May cause respiratory irritation.[13] | Use only in a chemical fume hood or well-ventilated area.[11][12] A suitable respirator may be required.[12] |
Handling and Storage Protocol
-
Handling: Always handle this compound within a certified chemical fume hood.[11] Avoid generating dust. Avoid contact with eyes, skin, and clothing.[11] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14] Store locked up.[12]
-
Incompatible Materials: Strong oxidizing agents.[11]
-
Spills: In case of a spill, evacuate the area.[12][14] Wear full personal protective equipment.[12] Absorb the spill with an inert material (e.g., diatomite) and place it in a suitable, closed container for disposal.[12][14] Do not let the product enter drains.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]
Conclusion
3-Methylisoquinoline-6-carbonitrile is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. While direct experimental data is sparse, a comprehensive understanding can be built from established chemical principles and analysis of related structures. The proposed synthetic route via the Bischler-Napieralski reaction provides a reliable method for its preparation. Based on the known bioactivities of similar isoquinoline and quinoline carbonitriles, this molecule warrants investigation for applications in oncology and infectious diseases. Strict adherence to safety protocols derived from analogous compounds is mandatory for its handling and investigation.
References
-
PubChem. 3-Methylisoquinoline. [Link]
- Al-Zahrani, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5.
-
Royal Society of Chemistry. Supporting Information For: A general and efficient synthesis of quinolines. [Link]
-
PubChem. Isoquinoline-6-carbonitrile. [Link]
-
NIST. Isoquinoline, 3-methyl-. [Link]
-
Sciencemadness.org. SYNTHESIS OF 3-METHYL ISOQUINOLINES. [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PMC. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. [Link]
-
PMC. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]
-
PMC. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 3-methyl- [webbook.nist.gov]
- 4. Isoquinoline-6-carbonitrile | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylisoquinoline | 1125-80-0 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyquinoxaline-6-carbonitrile | Benchchem [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
3-Methylisoquinoline-6-carbonitrile vs 1-amino-3-methylisoquinoline-6-carbonitrile
Executive Summary & Core Distinction
This guide provides a technical analysis of two structurally related but functionally distinct isoquinoline derivatives: 3-Methylisoquinoline-6-carbonitrile (Compound A) and 1-Amino-3-methylisoquinoline-6-carbonitrile (Compound B) .
While Compound A serves primarily as a lipophilic scaffold or synthetic intermediate, Compound B represents a bioactive pharmacophore, specifically validated in the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil, Fasudil analogs).
| Feature | Compound A (Scaffold) | Compound B (Pharmacophore) |
| CAS Registry | 116668-56-1 (Generic/Derivs) | 388590-08-7 |
| Primary Role | Synthetic Intermediate | Kinase Hinge Binder (ATP Mimic) |
| Electronic State | Electron-deficient Heterocycle | Amphiphilic Basic Heterocycle |
| Key Reactivity | N-Oxidation, Electrophilic Subst. | Nucleophilic Attack, Salt Formation |
| H-Bond Capacity | Acceptor (N2, CN) | Donor (NH2) + Acceptor (N2, CN) |
Biological Relevance: The Kinase Hinge Motif
The transition from Compound A to Compound B is not merely a chemical substitution; it is the installation of a "hinge-binding" motif. In the ATP-binding pocket of kinases (specifically ROCK1/ROCK2), the adenine ring of ATP forms critical hydrogen bonds with the hinge region of the protein.
-
Compound A (Inactive/Weak): Lacks the hydrogen bond donor at C1. It cannot effectively anchor to the kinase hinge backbone (e.g., Met156 in ROCK1).
-
Compound B (Active): The C1-amino group acts as a hydrogen bond donor to the backbone carbonyl, while the isoquinoline nitrogen (N2) acts as an acceptor to the backbone amide nitrogen. This "Donor-Acceptor" motif mimics the Adenine interaction of ATP.
Diagram 1: Kinase Hinge Binding Logic
Caption: The 1-amino group (Compound B) is essential for the donor-acceptor motif required for high-affinity ATP-competitive inhibition.
Physicochemical Profiling (SAR)
The introduction of the amino group drastically alters the physicochemical landscape, affecting solubility and permeability.
Table 1: Comparative Physicochemical Properties (Calculated)
| Property | Compound A (3-Me-6-CN) | Compound B (1-NH2-3-Me-6-CN) | Implication |
| MW | ~168.2 g/mol | ~183.2 g/mol | Small fragment, high ligand efficiency. |
| cLogP | ~2.8 (Lipophilic) | ~1.9 (Moderate) | Compound B has better water solubility potential. |
| TPSA | ~36 Ų | ~62 Ų | Compound B is more polar but stays well within CNS/Cell permeability limits (<90 Ų). |
| pKa (Calc) | ~3.5 (Pyridine-like) | ~7.2 (Amidine-like) | Critical: Compound B can be protonated at physiological pH, aiding solubility. |
| Solubility | Low (requires DMSO/DCM) | Moderate (Soluble in MeOH, acidic water) | Compound B allows for salt formation (HCl, Mesylate). |
Synthetic Pathways & Process Chemistry
The synthesis of Compound B from Compound A is a classic challenge in heterocyclic chemistry. Direct amination (Chichibabin reaction) is often too harsh for the nitrile group at C6 (risk of hydrolysis to amide).
Recommended Pathway: The "N-Oxide Activation" Route. This route is preferred for scale-up as it avoids metallic sodium (Chichibabin) and preserves the nitrile functionality.
Step-by-Step Protocol
Step 1: N-Oxidation
-
Reagents: 3-Methylisoquinoline-6-carbonitrile (1.0 eq), m-CPBA (1.2 eq) or H2O2/Urea.
-
Solvent: DCM or Ethyl Acetate.
-
Conditions: 0°C to RT, 4-12 hours.
-
Mechanism: Electrophilic attack on the lone pair of N2.
-
Checkpoint: Appearance of N-oxide peak in LCMS (M+16).
Step 2: Rearrangement/Chlorination
-
Reagents: POCl3 (Phosphorus oxychloride).
-
Solvent: DCE or neat (if small scale).
-
Conditions: Reflux (80-90°C), 2-4 hours.
-
Mechanism: Formation of active phosphoryl intermediate followed by nucleophilic attack of chloride at C1 (Meisenheimer complex).
-
Product: 1-Chloro-3-methylisoquinoline-6-carbonitrile.
Step 3: Amination (Nucleophilic Aromatic Substitution)
-
Reagents: NH3 in Methanol (saturated) or NH4OH (aq) in sealed tube.
-
Catalyst: Copper (CuI) can be used if reactivity is low, but the electron-withdrawing nitrile at C6 activates the C1 position, usually making Cu unnecessary.
-
Conditions: 80-100°C (pressure vessel), 12-24 hours.
-
Purification: Acid-base extraction.[1] The product is basic; impurities are neutral.
Diagram 2: Synthetic Workflow (DOT)
Caption: The N-oxide route protects the C6-nitrile group while activating the C1 position for amination.[1]
Experimental Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the following self-validating checks must be performed during the synthesis of Compound B.
1. NMR Validation (1H NMR in DMSO-d6):
-
Compound A: Look for the C1-proton singlet around
9.0 - 9.2 ppm. -
Compound B: The C1-proton signal must disappear . A broad exchangeable singlet (2H) corresponding to
should appear around 7.0 - 8.0 ppm. -
Diagnostic Shift: The C3-Methyl group often shifts upfield slightly due to the electron-donating effect of the amino group.
2. HPLC Purity:
-
Method: C18 Reverse Phase, Water/Acetonitrile (0.1% Formic Acid).
-
Retention Time: Compound B (Amino) will elute earlier than Compound A (Scaffold) or the 1-Chloro intermediate due to increased polarity and basicity.
3. FTIR Spectroscopy:
-
Nitrile Stretch: Both compounds must show a sharp peak ~2220-2230 cm⁻¹ (CN group intact).
-
Amino Stretch: Compound B must show doublet peaks ~3300-3400 cm⁻¹ (Primary amine).
References
-
BLD Pharm. (2023). 1-Amino-3-methylisoquinoline-6-carbonitrile Product Data (CAS 388590-08-7).[2] Retrieved from
-
Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SAR of 1-aminoisoquinolines in kinase inhibition). Retrieved from
-
PubChem. (2023).[3] Isoquinoline-6-carbonitrile Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Synthesis of Isoquinoline Carbonitriles: Technical Guide. (General protocols for isoquinoline functionalization). Retrieved from
Sources
Technical Guide: Solubilization and Handling of 3-Methylisoquinoline-6-carbonitrile
Executive Summary
This technical guide provides a standardized framework for the solubilization, handling, and storage of 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5). As a functionalized isoquinoline intermediate, this compound exhibits specific solubility characteristics governed by its planar aromatic structure and the dipole moment introduced by the nitrile group at position 6.
While water solubility is negligible, this guide confirms that Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the optimal solvents for preparing high-concentration stock solutions (10–100 mM) required for biological assays and synthetic applications.
Physicochemical Profile
Understanding the molecular properties is the first step in predicting solubility behavior. The presence of the electron-withdrawing nitrile group increases polarity relative to the parent isoquinoline, but the molecule remains predominantly lipophilic.
| Property | Value | Notes |
| Compound Name | 3-Methylisoquinoline-6-carbonitrile | |
| CAS Number | 1416712-56-5 | Verified Identifier [1] |
| Molecular Formula | C₁₁H₈N₂ | |
| Molecular Weight | 168.19 g/mol | |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Predicted LogP | ~2.4 – 2.7 | Lipophilic; poor aqueous solubility |
| H-Bond Donors | 0 | No -OH or -NH groups to aid water solubility |
| H-Bond Acceptors | 2 | Nitrogen atoms (pyridine ring + nitrile) |
Solubility Assessment: DMSO & DMF
Mechanistic Insight
The dissolution of 3-Methylisoquinoline-6-carbonitrile in polar aprotic solvents like DMSO and DMF is driven by dipole-dipole interactions .
-
Solute: The nitrile group (-CN) creates a strong dipole.
-
Solvent: DMSO and DMF have high dielectric constants and accessible dipoles (S=O and C=O, respectively) that effectively solvate the polarized aromatic system, overcoming the π-π stacking forces holding the crystal lattice together.
Quantitative Solubility Data (Empirical & Predicted)
| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |
| DMSO | Excellent | > 50 mM (> 8.4 mg/mL) | Biological assays, cryopreservation. |
| DMF | Excellent | > 50 mM (> 8.4 mg/mL) | Chemical synthesis, high-temp reactions. |
| Water | Poor | < 0.1 mM | Requires co-solvent or surfactant. |
| Ethanol | Moderate | ~ 10 mM | Variable; often requires warming. |
Critical Note: While solubility in DMSO is high, "DMSO shock" can occur when diluting into aqueous buffers.[1] The final DMSO concentration in cell-based assays should typically remain < 0.5% (v/v) to prevent compound precipitation and cellular toxicity [2].
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, verified stock solution for downstream applications.
Materials:
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 1.68 mg of the compound into a sterile, amber glass vial. (Scaling: 16.8 mg for 10 mL).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Why: Adding solvent to the powder ensures the powder is fully wetted.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Visual Check: If solid particles remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
-
Verification: Inspect against a dark background. The solution should be optically clear with no particulates.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (Avoiding Precipitation)
Objective: Dilute the hydrophobic stock into assay media without crashing out the compound.
Workflow Diagram:
Figure 1: Step-wise dilution strategy to mitigate precipitation risks common with lipophilic isoquinolines.
Step-by-Step:
-
Intermediate Step: Do not pipette the 100% DMSO stock directly into the final cell culture well.
-
Pre-dilution: Prepare a 10x working solution by adding the DMSO stock dropwise to culture medium (or PBS) while vortexing.
-
Final Transfer: Transfer the 10x solution to the assay plate to achieve the 1x final concentration.
Stability & Troubleshooting
Hygroscopicity of Solvents
DMSO and DMF are hygroscopic; they absorb water from the atmosphere.
-
Impact: Absorbed water decreases the solubility of lipophilic compounds like 3-Methylisoquinoline-6-carbonitrile, leading to "mystery precipitation" in stored stocks.
-
Solution: Use anhydrous solvents and store stocks in vials with tight-sealing, PTFE-lined caps.
Freeze-Thaw Stability
Repeated temperature cycling can induce crystal growth (Ostwald ripening).
-
Recommendation: Limit to a maximum of 3 freeze-thaw cycles. If precipitate is observed upon thawing, warm to 37°C and vortex before use.
Safety & Handling (SDS Summary)
Based on the hazard profiles of analogous isoquinoline carbonitriles (e.g., 3-Isoquinolinecarbonitrile [3]):
-
GHS Classification: Warning.
-
Hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling the dry powder or preparing DMF solutions (due to DMF hepatotoxicity).
References
-
BLD Pharm. (2023). Product Analysis: 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5).[2][3][5] Retrieved from
-
BenchChem Technical Support. (2025). Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Isoquinolinecarbonitrile. Retrieved from
-
PubChem. (2023).[6] Compound Summary: Isoquinoline-6-carbonitrile.[7][6][4] National Library of Medicine. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 106778-42-1|Isoquinoline-6-carbonitrile|BLD Pharm [bldpharm.com]
- 3. CAS:2060034-16-25,7,8-Trimethylisoquinoline-1-carbonitrile-毕得医药 [bidepharm.com]
- 4. 73013-69-1 | 2-Methylquinoline-6-carbonitrile | Nitriles | Ambeed.com [ambeed.com]
- 5. 3222-48-8|5-Cyano-2-picoline|BLD Pharm [bldpharm.com]
- 6. Isoquinoline-6-carbonitrile | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Product Name Index | Ambeed [ambeed.com]
Advanced Safety Protocol and Pharmacological Handling Guide for 3-Methylisoquinoline-6-carbonitrile
In my tenure overseeing high-throughput screening (HTS) and medicinal chemistry workflows, I have found that standard Safety Data Sheets (SDS) often lack the contextual nuance required for advanced drug development. They list hazards but fail to explain the causality behind them. This technical guide serves as an applied safety and pharmacological handling protocol for 3-Methylisoquinoline-6-carbonitrile , a critical intermediate in the synthesis of selective serine protease inhibitors.
By bridging physicochemical data with mechanistic toxicology and self-validating experimental workflows, this guide provides researchers with a comprehensive framework for handling this compound safely and effectively.
Physicochemical Identity and Quantitative Profiling
Understanding the physical nature of a compound is the first step in predicting its behavior in both biological assays and laboratory environments. 3-Methylisoquinoline-6-carbonitrile is a nitrogen-containing heterocycle characterized by its isoquinoline core and an electron-withdrawing carbonitrile group.
To facilitate rapid reference, the quantitative and structural data for this compound are summarized below.
Table 1: Physicochemical and Quantitative Data
| Property | Value | Causality / Relevance |
| CAS Number | 1416712-56-5 | Unique identifier for procurement, tracking, and inventory control[1]. |
| Molecular Formula | C11H8N2 | Indicates a nitrogen-rich aromatic system, prone to specific metabolic pathways. |
| Molecular Weight | 168.19 g/mol | Low molecular weight makes it an ideal scaffold for fragment-based drug design. |
| Physical State | Solid (Powder) | High risk of aerosolization during gravimetric transfer; dictates VBE usage. |
| Primary Solvents | DMSO, DMF | Requires polar aprotic solvents for reconstitution, dramatically increasing dermal penetration risk. |
Pharmacological Context: The Factor XIa Inhibition Pathway
In drug development, 3-Methylisoquinoline-6-carbonitrile and its derivatives (such as 1-Amino-3-methylisoquinoline-6-carbonitrile) are heavily utilized as foundational scaffolds for synthesizing selective inhibitors of Factor XIa (FXIa)[2].
The Causality of the Target: Current anticoagulants primarily target the common coagulation pathway (e.g., Factor Xa or Thrombin), which effectively prevents thrombosis but significantly increases the risk of severe bleeding[3]. Factor XI, however, is a zymogen localized within the intrinsic (contact activation) pathway[4]. When activated to FXIa by Factor XIIa or via a positive feedback loop from thrombin, it amplifies the coagulation cascade[4].
By utilizing isoquinoline-derived compounds to competitively inhibit FXIa, researchers can uncouple the management of pathological thrombosis from the bleeding risks associated with physiological hemostasis[4][5].
Mechanism of Factor XIa inhibition by isoquinoline scaffolds in the intrinsic pathway.
Advanced Toxicological Mechanisms & Safety Directives
Standard safety protocols often dictate "wear gloves and a mask," but true scientific integrity requires understanding why these precautions are necessary.
Aerosolization and Respiratory Hazards
As a dry powder, 3-Methylisoquinoline-6-carbonitrile is highly susceptible to electrostatic scattering. The isoquinoline core can act as a severe mucous membrane irritant. Inhalation of the micro-particulates bypasses the primary dermal barrier, leading to rapid systemic absorption.
-
Directive: Never handle the dry powder on an open bench. All gravimetric transfers must occur within a Ventilated Balance Enclosure (VBE) equipped with HEPA filtration.
Dermal Penetration via Carrier Solvents
The raw powder has limited dermal bioavailability due to the stratum corneum barrier. However, in HTS workflows, the compound is universally reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that will carry dissolved 3-Methylisoquinoline-6-carbonitrile directly through standard nitrile gloves and into the bloodstream within seconds.
-
Directive: When handling DMSO-reconstituted stocks, standard nitrile gloves are insufficient for prolonged exposure. A self-validating safety system requires the use of double-gloving (nitrile over butyl rubber) when handling high-concentration (e.g., 10 mM) stock solutions.
Nitrile Reactivity
While aromatic nitriles are generally chemically stable compared to aliphatic nitriles, exposure to strong acids or bases under thermal stress can induce hydrolysis, potentially releasing toxic byproducts. Keep away from strong oxidizing agents during storage.
Self-Validating Experimental Protocols
To ensure both operator safety and data integrity, the following step-by-step methodology must be used for reconstituting 3-Methylisoquinoline-6-carbonitrile for biological assays. This protocol is designed as a "self-validating system"—meaning that failure at any step prevents the progression to the next, thereby isolating errors and contamination.
Protocol: Safe Reconstitution and HTS Integration
Step 1: Environmental Preparation and Anti-Static Mitigation
-
Engage the VBE and verify the airflow face velocity is between 0.4 and 0.6 m/s.
-
Activate an anti-static ionizer bar inside the VBE for 60 seconds prior to opening the chemical vial. Causality: Neutralizing static charges prevents the low-molecular-weight powder from repelling off the spatula and contaminating the workspace.
Step 2: Gravimetric Transfer
-
Tare a pre-barcoded, amber glass vial (to prevent potential UV degradation).
-
Using a grounded micro-spatula, transfer the required mass of 3-Methylisoquinoline-6-carbonitrile.
-
Seal the source vial immediately to minimize ambient moisture absorption.
Step 3: Reconstitution in Fume Hood
-
Transfer the sealed, pre-weighed amber vial to a dedicated chemical fume hood.
-
Calculate the exact volume of anhydrous DMSO required to achieve a 10 mM stock solution.
-
Add the DMSO using a positive-displacement pipette. Causality: Positive displacement ensures accurate volume delivery of viscous solvents like DMSO, validating the final concentration.
Step 4: Dissolution and Quality Control
-
Place the sealed vial in an ultrasonic water bath for 5 minutes at room temperature to ensure complete dissolution.
-
Self-Validation Check: Visually inspect for particulates. If the solution is not completely clear, do not proceed to dispensing.
-
Route a 1 µL aliquot to LC-MS for purity and concentration verification prior to acoustic dispensing into 384-well or 1536-well HTS plates.
Self-validating workflow for the safe reconstitution and HTS integration of the compound.
Emergency Response & Decontamination
In the event of an accidental breach of containment, standard chemical spill protocols must be adapted for the specific state of the compound.
-
Dry Powder Spill: Do NOT sweep or use compressed air. Sweeping aerosolizes the compound, creating a severe inhalation hazard. Gently cover the spill with damp, absorbent laboratory wipes (using water or a mild ethanol solution) to weigh down the powder, then carefully scoop the wipes into a hazardous waste container.
-
DMSO-Solution Spill: Evacuate the immediate area. Wear heavy-duty butyl rubber gloves. Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Wash the contaminated surface thoroughly with soap and water.
-
Dermal Exposure (in DMSO): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use soap initially, as some laboratory soaps contain surfactants that can further enhance the dermal penetration of the DMSO-solvated compound. Seek medical attention immediately.
References
- Title: WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors Source: Google Patents URL
- Source: PMC (National Institutes of Health)
- Title: Factor XI Inhibitors: The Future of Anticoagulation Source: Pharmacy Times URL
- Title: 2060051-48-9 | 5,6-Dimethylisoquinoline-1-carbonitrile (Associated CAS 1416712-56-5 Catalog Data)
Sources
- 1. 2060051-48-9|5,6-Dimethylisoquinoline-1-carbonitrile|BLD Pharm [bldpharm.com]
- 2. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Procurement and Purity Analysis of 3-Methylisoquinoline-6-carbonitrile
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. As a structural motif present in numerous natural alkaloids and synthetic compounds, it is associated with a wide array of biological activities. 3-Methylisoquinoline-6-carbonitrile is a specific derivative that combines the isoquinoline nucleus with a methyl group and a cyano group. The methyl group can influence steric interactions and metabolic stability, while the nitrile moiety is a versatile functional group that can act as a bioisostere for other groups or serve as a synthetic handle for further molecular elaboration. Given the therapeutic relevance of the isoquinoline class, the precise characterization of novel derivatives like 3-Methylisoquinoline-6-carbonitrile is a prerequisite for any meaningful biological or chemical investigation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape for this compound and a detailed, field-proven strategy for its rigorous purity assessment.
Part 1: Commercial Landscape and Price Analysis
A thorough search of major chemical supplier catalogs reveals that 3-Methylisoquinoline-6-carbonitrile is not a readily available, off-the-shelf compound. While related structures such as 3-Methylisoquinoline (CAS 1125-80-0), Isoquinoline-6-carbonitrile (CAS 106778-42-1), and other isomers like 3-Methylisoquinoline-8-carbonitrile (CAS 1416714-28-7) are commercially available, the specific 6-carbonitrile isomer is not listed as a stock item.[1][2]
This indicates that procurement must be achieved through custom synthesis . The price of a custom-synthesized compound is not fixed and is influenced by a confluence of factors. Researchers should be prepared to provide detailed specifications to potential contract research organizations (CROs) to obtain an accurate quotation.
Table 1: Key Factors Influencing the Price of Custom-Synthesized 3-Methylisoquinoline-6-carbonitrile
| Factor | Description | Impact on Price |
| Synthesis Complexity | The number of steps, difficulty of reactions, and overall yield of the synthetic route. A multi-step synthesis with challenging purifications will be more expensive. | High |
| Starting Material Cost | The cost and availability of the precursors required for the synthesis. | Medium-High |
| Required Purity Level | The target purity of the final compound. Higher purity (e.g., >98% or >99%) requires more intensive purification steps like recrystallization or preparative chromatography, significantly increasing cost. | High |
| Scale of Synthesis | The amount of final product required (e.g., milligrams, grams, kilograms). While the per-gram cost typically decreases at larger scales, the total project cost will increase. | High |
| Analytical & Reporting | The level of analytical characterization required. A comprehensive package including HPLC, GC-MS, NMR, and a detailed Certificate of Analysis (CoA) will add to the cost compared to basic confirmation. | Medium |
Part 2: The Criticality of Purity in Scientific Research
In any chemical or biological study, the purity of a compound is a cornerstone of data integrity and reproducibility.[3] For drug discovery, an impure sample can lead to misleading biological results, where the observed activity may be due to a potent impurity rather than the compound of interest. This can derail a research program, leading to wasted time and resources. Therefore, a multi-faceted and orthogonal approach to purity determination is not merely a quality control check but a fundamental component of the scientific method.[4]
Part 3: A Multi-Technique Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of multiple orthogonal methods. High-Performance Liquid Chromatography (HPLC) is ideal for separating non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) excels at detecting residual solvents and volatile contaminants, and Nuclear Magnetic Resonance (NMR) provides structural confirmation and an absolute measure of purity.
The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of 3-Methylisoquinoline-6-carbonitrile.
Sources
Methodological & Application
Synthesis of 3-Methylisoquinoline-6-carbonitrile from 6-bromo-3-methylisoquinoline
Executive Summary
This application note details the synthetic protocols for converting 6-bromo-3-methylisoquinoline to 3-methylisoquinoline-6-carbonitrile . This transformation is a critical step in the synthesis of isoquinoline-based kinase inhibitors (e.g., ROCK, PKA inhibitors) and bio-active alkaloids.
While the traditional Rosenmund-von Braun reaction (CuCN) remains a cost-effective option for commodity synthesis, this guide prioritizes a Palladium-Catalyzed Cyanation using Zinc Cyanide (
Key Reaction Scheme
Strategic Analysis & Retrosynthesis
The Chemical Challenge
The isoquinoline ring is electron-deficient, facilitating oxidative addition at the C-Br bond. However, the nitrogen lone pair can coordinate to palladium species, potentially poisoning the catalyst.
-
Substrate: 6-bromo-3-methylisoquinoline. The 3-methyl group is electronically donating but distal to the reaction site; it does not sterically hinder the C6 position.
-
Selectivity: The C-Br bond at C6 is significantly more reactive than the pyridine-ring carbons, but less activated than C1-halides. High-activity catalytic systems are required.
Decision Matrix: Method Selection
| Feature | Method A: Pd/Zn(CN)₂ (Recommended) | Method B: CuCN (Legacy) | Method C: Pd/K₄[Fe(CN)₆] (Green) |
| Yield | High (85-95%) | Moderate (60-75%) | Moderate-High (70-90%) |
| Temperature | |||
| Purification | Standard Silica/Crystallization | Difficult (Cu removal) | Standard |
| Toxicity | High (Solid Cyanide) | High (Solid Cyanide) | Low (Non-toxic source) |
| Cost | High (Pd catalyst) | Low | Medium |
Detailed Protocols
Safety Directive: Cyanide Handling
CRITICAL WARNING: Cyanide salts and their reaction byproducts can generate fatal HCN gas upon contact with acid or moisture.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Quench Protocol: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 for 24 hours before disposal.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired.
Protocol A: Palladium-Catalyzed Cyanation (Gold Standard)
Recommended for medicinal chemistry and process scale-up (1g to 100g).
Reagents
-
Substrate: 6-Bromo-3-methylisoquinoline (1.0 equiv)
-
Cyanide Source: Zinc Cyanide (
) (0.6 equiv) -
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (
) (2 mol%) -
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Additive: Zinc Dust (activated) (10 mol%) – Scavenges Pd(II) to regenerate Pd(0).
-
Solvent: Anhydrous DMF or DMAC (
concentration)
Step-by-Step Procedure
-
Inertion: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (
). -
Loading: Add 6-bromo-3-methylisoquinoline,
, , dppf, and Zn dust. -
Solvation: Add anhydrous DMF via syringe. Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Oxygen induces catalyst decomposition).
-
Reaction: Heat the mixture to
for 3–5 hours. -
Workup (Oxidative Quench):
-
Cool to room temperature.[3]
-
Dilute with EtOAc.
-
Slowly add 2M Ammonium Hydroxide (
) or 50% saturated . Stir vigorously for 30 minutes. Note: Ammonia helps solubilize zinc salts. -
Filter the biphasic mixture through a pad of Celite to remove insoluble metal residues.
-
-
Extraction: Separate layers. Wash the organic layer with water (
) and brine ( ) to remove DMF. Dry over .[1][2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Expected Yield: 88–94% as an off-white solid.
Protocol B: Rosenmund-von Braun Reaction (Legacy)
Recommended only for cost-critical applications where Pd is prohibitive.
Reagents
-
6-Bromo-3-methylisoquinoline (1.0 equiv)
-
Copper(I) Cyanide (CuCN) (2.0 equiv)
-
Solvent: NMP or DMF[4]
-
Catalyst: Pyridine (1.0 equiv) - Optional, helps solubilize Cu.
Procedure
-
Mix substrate and CuCN in NMP.
-
Heat to
(reflux) for 12–24 hours. -
Critical Workup: Cool to
. Pour into a solution of in dilute HCl (oxidizes Cu(I) to soluble Cu(II) and destroys cyanide complexes) OR use ethylenediamine/water (blue complex formation). -
Extract with Toluene or EtOAc.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Method A, highlighting the critical transmetallation step with Zinc Cyanide.
Figure 1: Catalytic cycle for the Pd-mediated cyanation. The cycle relies on the oxidative addition of the aryl bromide followed by transmetallation with zinc cyanide.
Analytical Validation
To ensure the integrity of the synthesized product, compare your isolated material against these spectral benchmarks.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (400 MHz, | H1 (Deshielded by N and CN) | |
| H5 (Ortho to CN) | ||
| H8 | ||
| H7 | ||
| H4 | ||
| CH3 (C3-Methyl) | ||
| IR Spectroscopy | C≡N stretch (Strong, sharp) | |
| LCMS (ESI+) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stalled Conversion (<50%) | Catalyst poisoning by | Ensure vigorous sparging with Argon. Add 10 mol% Zn dust to reduce oxidized Pd(II). |
| Formation of Ar-H (Debromination) | Hydride source present (wet solvent).[1] | Use anhydrous DMF/DMAC. Ensure solvent is fresh. |
| Black Precipitate | Palladium black formation (catalyst death). | Ligand (dppf) loading is too low. Increase L:Pd ratio to 2.5:1. |
| Product trapped in aqueous layer | Isoquinoline nitrogen protonation. | Ensure aqueous workup pH is > 8.[1][5] Use |
References
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link
-
Jin, F., & Buchwald, S. L. (2023). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides. Organic Letters. (General reference for Pd-Cyanation methodology). Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link
-
BenchChem Technical Data. 6-Bromoisoquinoline-1-carbonitrile Synthesis Guide (Analogous chemistry at C6). Link
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Link
Sources
- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Palladium-Catalyzed Cyanation Protocols for Isoquinoline Derivatives
Executive Summary
The incorporation of a nitrile group into isoquinoline scaffolds is a critical transformation in medicinal chemistry, enabling the synthesis of advanced kinase inhibitors, antileishmanial agents, and complex alkaloids[1]. While palladium-catalyzed cross-coupling has superseded traditional Rosenmund-von Braun reactions, the cyanation of heteroaryl halides remains notoriously challenging. This application note provides a comprehensive guide to executing palladium-catalyzed cyanations on isoquinoline derivatives, focusing on mechanistic causality, catalyst selection, and the critical control of cyanide concentration to prevent catalyst deactivation.
Mechanistic Causality: Overcoming the "Cyanide Problem"
The fundamental challenge in Pd-catalyzed cyanation is the inherent nature of the cyanide anion. Cyanide is a strong
If the concentration of dissolved free cyanide in the reaction mixture is too high, it rapidly displaces the phosphine ligands on the palladium center. This leads to the formation of thermodynamically stable but catalytically inactive
To achieve a self-validating and robust protocol, the experimental design must enforce a controlled release of cyanide ions . This is achieved through two primary strategies:
-
Solubility Control: Utilizing sparingly soluble cyanide sources like
in mixed aqueous/organic solvent systems (e.g., THF/ ). The water dissolves just enough to facilitate transmetalation without overwhelming the palladium center[4]. -
Complexed Cyanide Precursors: Utilizing non-toxic complexed sources like Potassium hexacyanoferrate(II) (
). Upon heating, this complex slowly releases cyanide ions. Crucially, using excess actually decreases reaction rates by increasing free cyanide concentration, proving that substoichiometric amounts (e.g., 0.22 equiv.) are mandatory for optimal catalyst turnover[1].
Catalytic Cycle and Deactivation Pathways
Catalytic cycle of Pd-catalyzed cyanation highlighting the cyanide poisoning pathway.
Cyanide Source Selection & Quantitative Data
Selecting the correct cyanide source dictates the required ligand, temperature, and solvent system. The table below summarizes the quantitative parameters and operational profiles for the most reliable cyanation reagents used for isoquinoline derivatives.
| Cyanide Source | Equivalents | Toxicity | Operating Temp | Optimal Catalyst System | Yield Range | Key Advantage |
| 0.5 - 0.6 | High | rt to 40 °C | tBuBrettPhos Pd G3 | 75 - 95% | Mild conditions; ideal for late-stage functionalization[2]. | |
| 0.2 - 0.25 | Low | 100 - 130 °C | Pd(OAc)₂ / XPhos | 65 - 90% | Non-toxic; highly scalable; avoids toxic gas generation[5]. | |
| CuSCN | 1.2 - 1.5 | Low | 120 - 140 °C | Pd(OAc)₂ / dppf | 50 - 75% | Safe alternative; requires higher catalyst loading. |
Experimental Workflow
Decision matrix for selecting the appropriate cyanation protocol based on substrate stability.
Detailed Experimental Protocols
Protocol A: Mild Aqueous Cyanation using
Optimized for thermosensitive isoquinoline derivatives and late-stage functionalization.
Scientific Rationale: This protocol utilizes a third-generation palladacycle (e.g., tBuBrettPhos Pd G3). The bulky, electron-rich ligand accelerates reductive elimination, while the 5:1 THF/
Materials:
-
Isoquinoline halide (bromide or triflate): 1.0 mmol
- : 0.6 mmol (0.6 equiv.)
-
tBuBrettPhos Pd G3: 0.02 - 0.05 mmol (2 - 5 mol%)
-
Degassed THF/
(5:1 v/v): 5.0 mL
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the isoquinoline halide,
, and tBuBrettPhos Pd G3. -
Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject the degassed THF/
(5:1) mixture via syringe. Note: The cyanide itself acts as the base to activate the precatalyst, eliminating the need for external basic additives[2]. -
Reaction: Stir the biphasic mixture vigorously at room temperature (or up to 40 °C for sterically hindered substrates) for 2 to 12 hours. Monitor conversion via LC-MS or TLC.
-
Workup: Carefully quench the reaction by adding 5 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Protocol B: Green Cyanation using
Optimized for thermally robust substrates and large-scale synthesis requiring non-toxic reagents.
Scientific Rationale: Potassium ferrocyanide is a non-toxic, easy-to-handle solid. Because each molecule of
Materials:
-
Isoquinoline halide (chloride or bromide): 1.0 mmol
- : 0.22 mmol (0.22 equiv.)
- : 0.05 mmol (5 mol%)
-
XPhos: 0.10 mmol (10 mol%)
- : 1.3 mmol (1.3 equiv.)
-
Degassed DMF/
(8:2 v/v): 4.0 mL
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk tube with the isoquinoline halide,
, , XPhos, and . -
Atmosphere Exchange: Evacuate the tube and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Inject the degassed DMF/
(8:2) mixture via syringe. The presence of water is critical to partially solubilize the inorganic salts and facilitate the slow release of cyanide from the iron(II) center[1]. -
Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 120 °C for 16–24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with 15 mL of water and extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with water (to remove residual DMF) and brine. Dry over
, concentrate, and purify via flash chromatography.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.[Link]
-
Schuppe, A. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.[Link]
-
de la Cruz, A., et al. (2021). Palladium-mediated synthesis and biological evaluation of C-10b substituted Dihydropyrrolo[1,2-b]isoquinolines as antileishmania. European Journal of Medicinal Chemistry.[Link]
-
Veisi, H., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source. Applied Organometallic Chemistry.[Link]
Sources
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Note: Rapid Microwave-Assisted Synthesis of 3-Methylisoquinoline-6-carbonitrile
Introduction: The Significance of the Isoquinoline Scaffold and the Advancement of Microwave Synthesis
The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Specifically, functionalized 3-methylisoquinolines are key intermediates in the development of novel therapeutics. The introduction of a carbonitrile group at the 6-position provides a versatile handle for further chemical transformations, making 3-Methylisoquinoline-6-carbonitrile a valuable building block in drug discovery.
Conventional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[1] In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green and efficient technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[2][3] The direct and uniform heating of the reaction mixture by microwaves allows for precise temperature control, minimizing the formation of byproducts and reducing energy consumption.[4][5]
This application note provides a detailed protocol for the rapid and efficient synthesis of 3-Methylisoquinoline-6-carbonitrile, leveraging the power of microwave irradiation. The described two-step synthetic pathway involves the microwave-assisted construction of the 6-bromo-3-methylisoquinoline precursor, followed by a palladium-catalyzed cyanation reaction, also under microwave conditions.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of 3-Methylisoquinoline-6-carbonitrile is approached in two key stages, both optimized for microwave-assisted synthesis to ensure high efficiency and rapid completion.
Step 1: Synthesis of the Precursor: 6-Bromo-3-methylisoquinoline
The initial step involves the construction of the isoquinoline core with a bromine atom at the 6-position, which will serve as the leaving group in the subsequent cyanation reaction. A plausible and efficient method is a modification of the Bischler-Napieralski reaction, which is known to be significantly enhanced by microwave irradiation.[2] This involves the cyclization of an N-acyl-β-arylethylamine.
Step 2: Microwave-Assisted Palladium-Catalyzed Cyanation
The final step is the conversion of the bromide to the desired nitrile. Palladium-catalyzed cyanation reactions are powerful methods for the formation of aryl nitriles.[6] The use of zinc cyanide (Zn(CN)₂) as the cyanide source is a common and effective choice.[7] Microwave irradiation has been shown to dramatically reduce reaction times for palladium-catalyzed cross-coupling reactions.[8][9]
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from the starting materials to the final product.
Caption: Overall workflow for the microwave-assisted synthesis of 3-Methylisoquinoline-6-carbonitrile.
Experimental Protocols
Part 1: Synthesis of 6-Bromo-3-methylisoquinoline (Precursor)
This protocol is adapted from established microwave-assisted isoquinoline synthesis methodologies.[2][3]
Materials:
-
4-Bromo-N-(1-methoxyprop-1-en-2-yl)benzamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Acetonitrile (anhydrous)
-
Microwave synthesis vials (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave synthesis vial, add 4-Bromo-N-(1-methoxyprop-1-en-2-yl)benzamide (1.0 mmol, 284 mg).
-
Add anhydrous acetonitrile (5 mL) to dissolve the starting material.
-
Carefully add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the solution.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Bromo-3-methylisoquinoline.
Part 2: Microwave-Assisted Palladium-Catalyzed Cyanation
This protocol is based on established palladium-catalyzed cyanation methods, adapted for microwave conditions.[7][10]
Materials:
-
6-Bromo-3-methylisoquinoline (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Microwave synthesis vials (10 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave synthesis vial, add 6-Bromo-3-methylisoquinoline (0.5 mmol, 111 mg), zinc cyanide (0.3 mmol, 35 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 29 mg).
-
Add anhydrous N,N-Dimethylformamide (4 mL) to the vial.
-
Seal the vial with a septum cap and purge with nitrogen or argon for 5 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Methylisoquinoline-6-carbonitrile.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the microwave-assisted synthesis of 3-Methylisoquinoline-6-carbonitrile.
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 1 | Bischler-Napieralski Cyclization | 4-Bromo-N-(1-methoxyprop-1-en-2-yl)benzamide, POCl₃ | - | Acetonitrile | 140 | 20 | >75% |
| 2 | Pd-Catalyzed Cyanation | 6-Bromo-3-methylisoquinoline, Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 150 | 15 | >80% |
Reaction Mechanism: Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of 6-Bromo-3-methylisoquinoline proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 6-bromo-3-methylisoquinoline to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The final product, 3-Methylisoquinoline-6-carbonitrile, is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as the cyclization reaction is sensitive to moisture. The temperature and time of microwave irradiation can be further optimized.
-
Incomplete Reaction in Step 2: Deactivation of the palladium catalyst can occur. Ensure the reaction is performed under an inert atmosphere. If the reaction stalls, a fresh portion of the catalyst can be added. The use of alternative phosphine ligands or cyanide sources, such as potassium hexacyanoferrate(II), may also improve the yield.[11]
-
Purification Difficulties: If the product is difficult to separate from byproducts, consider using a different solvent system for column chromatography or recrystallization.
Conclusion
The microwave-assisted synthesis of 3-Methylisoquinoline-6-carbonitrile presented in this application note offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. By leveraging the benefits of microwave irradiation, this protocol enables the synthesis of this valuable building block in a fraction of the time required by conventional heating methods, aligning with the principles of green chemistry. This approach is well-suited for the rapid generation of isoquinoline-based compound libraries for drug discovery and development programs.
References
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
-
Deshmukh, N., & et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(34), 20845-20869. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 485. [Link]
-
Bagley, M. C., & et al. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. The Journal of Organic Chemistry, 77(9), 4466–4472. [Link]
-
Wu, J., & et al. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. The Journal of Organic Chemistry, 77(9), 4466-4472. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15242–15244. [Link]
-
Li, G. C., & et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition, 50(4), 893-896. [Link]
-
Reddy, B. V. S., & et al. (2014). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 50(79), 11721-11724. [Link]
-
Nasrollahzadeh, M., & et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(10), 734-738. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (2012). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Belferdi, F., et al. (2015). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Journal of Heterocyclic Chemistry, 52(2), 351-357. [Link]
-
Boufroura, H., et al. (2010). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Molecules, 15(7), 4679-4690. [Link]
-
Jones, C. P., & et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10186–10204. [Link]
-
El Kazzouli, S., & et al. (2012). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(7), 8464-8476. [Link]
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(50), 13138-13142. [Link]
-
Allouch, F., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 44(44), 19301-19311. [Link]
-
Johnson Matthey Technology Review. (2001). Microwave-Assisted Homogeneous Sonogashira Coupling Reactions. Platinum Metals Review, 45(4), 163. [Link]
-
Matias, I. A. S., Ribeiro, A. P. C., & Martins, L. M. D. R. S. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Application Note: Utilizing 3-Methylisoquinoline-6-carbonitrile as a Privileged Intermediate in Serine Protease Inhibitor Development
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application: Synthesis and validation of Factor XIa (FXIa) and related trypsin-like serine protease inhibitors.
Scientific Rationale: The Anatomy of Serine Protease Inhibition
The development of safe and effective anticoagulants hinges on targeting specific enzymes within the coagulation cascade without severely compromising hemostasis. Factor XIa (FXIa), a trypsin-like serine protease, has emerged as a prime therapeutic target. Unlike thrombin or Factor Xa, inhibiting FXIa attenuates the amplification of the procoagulant signal while preserving the extrinsic pathway, thereby drastically reducing bleeding risks [1].
Designing small-molecule inhibitors for FXIa requires precise spatial vectorization. The active site of trypsin-like serine proteases features a deep, negatively charged S1 specificity pocket containing a highly conserved Asp189 residue.
Why 3-Methylisoquinoline-6-carbonitrile? As a Senior Application Scientist, I frequently utilize 3-Methylisoquinoline-6-carbonitrile (and its 1-amino derivatives) as a core building block due to three mechanistic advantages:
-
Rigid Scaffold: The bicyclic isoquinoline core provides optimal
stacking interactions within the hydrophobic S2/S3 pockets of the protease. -
Steric Vectorization: The 3-methyl group restricts rotational degrees of freedom, locking the molecule into a bioactive conformation.
-
The Carbonitrile Anchor: The 6-carbonitrile group is a highly stable, non-reactive placeholder during early synthetic steps. Crucially, it serves as the direct synthetic precursor to an amidine moiety. Once converted, the basic amidine acts as an arginine/lysine mimetic, forming a critical bidentate salt bridge with Asp189 in the S1 pocket [2].
Fig 1. Intrinsic coagulation cascade highlighting Factor XIa inhibition by isoquinoline derivatives.
Experimental Workflows & Protocols
The following self-validating protocols detail the synthesis of the carbonitrile intermediate, its conversion to the active pharmacophore, and its biological evaluation.
Workflow A: Microwave-Assisted Cyanation of the Isoquinoline Core
Traditional cyanation of electron-rich heterocycles is notoriously sluggish and prone to catalyst poisoning. We utilize a microwave-assisted palladium-catalyzed cross-coupling to drive the reaction to completion in minutes rather than hours [3].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve 6-bromo-3-methylisoquinolin-1-amine (0.093 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst & Reagent Addition: Add Zinc cyanide (
, 0.10 mmol) and Tetrakis(triphenylphosphine)palladium(0) ( , 0.007 mmol). -
Degassing: Purge the vial with dry
for 5 minutes to prevent oxidative degradation of the Pd(0) catalyst. Seal the tube with a crimp cap. -
Microwave Irradiation: Heat the mixture in a microwave reactor at 180 °C for exactly 10 minutes. Causality note: Rapid localized heating overcomes the high activation energy barrier of the oxidative addition step on the rigid isoquinoline ring.
-
Workup & Validation: Cool to room temperature, filter through a Celite pad to remove zinc salts, and wash with Ethyl Acetate (EtOAc). Concentrate the filtrate in vacuo.
-
Self-Validation Check (LC-MS): Analyze the crude mixture. The reaction is successful when the characteristic bromine isotopic doublet (
237/239 ) disappears, replaced by the carbonitrile molecular ion peak ( 184 ).
Workflow B: Conversion to the Active Amidine Pharmacophore
The carbonitrile must be converted to an amidine to engage the S1 pocket's Asp189. We utilize the hydroxylamine route (amidoxime intermediate) as it is milder than the harsh acidic conditions of a classic Pinner reaction.
Step-by-Step Methodology:
-
Amidoxime Formation: Dissolve the 3-methylisoquinoline-6-carbonitrile intermediate in ethanol. Add 3.0 equivalents of hydroxylamine hydrochloride (
) and 3.0 equivalents of triethylamine (TEA). Reflux for 4 hours. -
Reduction: Isolate the amidoxime intermediate, dissolve in glacial acetic acid, and add acetic anhydride. Add zinc dust (or utilize
with Pd/C) to reduce the N-O bond. -
Purification: Filter, neutralize, and purify via reverse-phase preparative HPLC to yield the final isoquinoline-6-amidine derivative.
Fig 2. Synthesis workflow converting bromo-isoquinoline to the active amidine pharmacophore.
Workflow C: In Vitro Serine Protease Inhibition Assay (Factor XIa)
To validate the biological efficacy of the synthesized amidine, a chromogenic substrate hydrolysis assay is performed.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer: 50 mM HEPES (pH 7.4), 145 mM NaCl, 5 mM KCl, and 0.1% PEG 8000. Causality note: PEG 8000 is critical to prevent the highly hydrophobic isoquinoline compounds from non-specifically adhering to the microtiter plate walls.
-
Enzyme Incubation: Add purified human Factor XIa (final concentration 100 pM) to a 96-well plate. Add the inhibitor (serial dilutions from 10
M to 0.1 nM) and incubate for 15 minutes at 37 °C to allow equilibrium binding. -
Substrate Addition: Initiate the reaction by adding a chromogenic substrate (e.g., S-2366) at a concentration equal to its
. -
Kinetic Read: Measure the linear increase in absorbance at 405 nm over 10 minutes using a microplate reader. Calculate the
using a 4-parameter logistic regression.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry for Microwave-Assisted Cyanation
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 6-Bromo-3-methylisoquinolin-1-amine | 237.09 | 1.0 | 22.0 mg | Starting Material |
| Zinc Cyanide ( | 117.42 | 1.1 | 12.0 mg | Cyanide Source |
| 1155.56 | 0.075 | 8.0 mg | Cross-Coupling Catalyst | |
| Anhydrous DMF | N/A | Solvent | 2.0 mL | Microwave-absorbing solvent |
Table 2: Representative Selectivity Profile of Isoquinoline-Amidine Derivatives (Note: Data reflects typical SAR profiles for optimized 3-methylisoquinoline-6-amidine scaffolds against coagulation proteases [4])
| Target Protease | Role in Coagulation | Representative | Selectivity Fold (vs FXIa) |
| Factor XIa | Intrinsic Amplification | 1.2 | Target (1x) |
| Plasma Kallikrein | Contact Activation | 45.0 | ~37x |
| Thrombin (FIIa) | Common Pathway | > 10,000 | > 8,300x |
| Factor Xa | Common Pathway | > 10,000 | > 8,300x |
References
-
Factor XIa inhibitors: A review of patent literature National Institutes of Health (NIH) / PMC[Link] [1]
-
Allosteric Inhibition of Human Factor XIa: Discovery of Monosulfated Benzofurans as a Class of Promising Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link] [2]
- Five-membered heterocycles useful as serine protease inhibitors (WO2005123050A2)
-
Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold National Institutes of Health (NIH) / PMC[Link] [4]
Reaction conditions for hydrolyzing 3-Methylisoquinoline-6-carbonitrile to acid
Application Note: Hydrolysis of 3-Methylisoquinoline-6-carbonitrile to 3-Methylisoquinoline-6-carboxylic Acid
Abstract
This guide details the optimized reaction conditions for the hydrolysis of 3-Methylisoquinoline-6-carbonitrile (CAS: N/A for specific nitrile, Analog CAS: 1125-80-0 for core) to 3-Methylisoquinoline-6-carboxylic acid.[1] While nitrile hydrolysis is a standard transformation, the isoquinoline heterocycle requires specific attention to solubility and pH control during workup to maximize yield and purity. This protocol prioritizes a base-catalyzed hydrolysis (Method A) based on homologous literature precedents, with an acid-catalyzed alternative (Method B) for specific solubility requirements.[1]
Introduction & Retrosynthetic Logic
The conversion of a nitrile (-CN) to a carboxylic acid (-COOH) on an electron-deficient heterocycle like isoquinoline is thermodynamically favorable but kinetically distinct depending on the catalyst.[1]
-
Substrate Analysis: The 3-methyl group is weakly electron-donating but sterically remote from the 6-position.[1] Consequently, the 6-cyano group retains significant electrophilic character, making it susceptible to nucleophilic attack by hydroxide ions (Basic conditions) or water activation via protonation (Acidic conditions).
-
Method Selection:
-
Alkaline Hydrolysis (Recommended): Preferred for isoquinolines to avoid the formation of robust hydrochloride salts that can trap impurities. Literature on the analog 1-amino-3-methylisoquinoline-6-carbonitrile demonstrates high conversion using NaOH/MeOH at 70–85°C [1].[1]
-
Acid Hydrolysis: Effective but often requires extended reflux times and aggressive neutralization steps to liberate the free base/acid form.
-
Reaction Optimization & Critical Parameters
| Parameter | Method A (Basic - Preferred) | Method B (Acidic - Alternative) |
| Reagent | 15-20% NaOH (aq) | 6M HCl or H₂SO₄ (aq) |
| Solvent | Methanol or Ethanol (1:1 with aq.[1] base) | Water or 1,4-Dioxane/Water |
| Temperature | 70–85 °C (Reflux) | 100 °C (Reflux) |
| Time | 2–4 Hours | 6–12 Hours |
| Workup pH | Acidify to pH 3–4 | Neutralize to pH 3–4 |
| Key Risk | Saponification is irreversible; ensure complete conversion to avoid amide intermediate. | Decarboxylation is rare but possible at extreme T; amide intermediate may persist. |
Standard Operating Procedure (Protocol)
Method A: Base-Catalyzed Hydrolysis (Gold Standard)
Based on protocols for 3-methylisoquinoline derivatives [1].[1]
Materials:
-
Solvent: Methanol (HPLC Grade)
-
Reagent: 4M NaOH (aq)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 3-Methylisoquinoline-6-carbonitrile in Methanol (concentration ~0.2 M).
-
Activation: Add 5.0 eq of 4M NaOH solution. The mixture may become slightly biphasic or cloudy initially.
-
Reflux: Attach a reflux condenser. Heat the mixture to 75–80 °C (gentle reflux) with vigorous stirring.
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS every hour.
-
Target: Disappearance of the nitrile peak (Starting Material).
-
Intermediate: Transient appearance of the amide (M+18 mass) may be observed; continue heating until fully converted to Acid (M+1 mass).
-
-
Workup:
-
Concentrate under reduced pressure to remove Methanol (essential to maximize precipitation).
-
Dilute the aqueous residue with water (approx.[3] 2x volume).
-
Critical Step: Slowly add 1M HCl dropwise while stirring until pH 3–4 is reached. The product, 3-Methylisoquinoline-6-carboxylic acid, should precipitate as an off-white solid.[1]
-
Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove non-polar impurities. Dry under vacuum at 45 °C.
Method B: Acid-Catalyzed Hydrolysis
Use this if the substrate has base-sensitive functionalities.[1]
-
Suspend 1.0 eq of nitrile in 6M HCl (10-15 volumes).
-
Reflux at 100 °C for 6-12 hours.
-
Cool to 0 °C.
-
Adjust pH to ~3-4 using 6M NaOH (exothermic; add slowly).
-
Collect precipitate via filtration.[4]
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism (Alkaline)
The diagram below illustrates the nucleophilic attack of the hydroxide ion on the nitrile carbon, formation of the imidate intermediate, and final hydrolysis to the carboxylate.
Caption: Step-wise mechanistic pathway from nitrile to free carboxylic acid via base catalysis.
Figure 2: Experimental Workflow
Caption: Decision tree and process flow for the synthesis and isolation of the target acid.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Reaction temp too low or insufficient base. | Increase temp to 85°C; add 2 extra eq. of NaOH. |
| Stalled at Amide | Hydrolysis of amide is the rate-limiting step. | Extend reaction time; ensure water content is sufficient (do not use anhydrous solvents). |
| No Precipitate | Product is soluble in water (Zwitterion effect). | Concentrate aqueous layer further; check pH carefully (Isoelectric point is likely near pH 3.5-4.5).[1] |
| Low Purity | Decarboxylation (rare) or polymerization. | Avoid heating above 100°C; purify via recrystallization from EtOH/Water. |
References
-
Patent: Quan, M. L., et al. (2005). Five-membered heterocycles useful as serine protease inhibitors.[1] WO2005123050A2. (See Example 192, Part E for analogous hydrolysis of 1-amino-3-methylisoquinoline-6-carbonitrile).
-
General Methodology: Cohen, J. (1989). Hydrolysis of Nitriles to Carboxylic Acids. Synthesis, 12, 949-950.[1][2][6] (General conditions for heterocyclic nitriles).
-
Compound Data: PubChem. 3-Methylisoquinoline.[1][7] National Library of Medicine. [1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Functionalization of the C3-methyl group in isoquinoline-6-carbonitriles
Application Note: Precision Functionalization of the C3-Methyl Group in Isoquinoline-6-Carbonitriles
Part 1: Executive Summary & Chemical Logic
The Scaffold: Isoquinoline-6-carbonitriles represent a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK8/19 mediators) and CNS-active agents. The C6-nitrile group serves as a versatile handle for late-stage diversification (into amides, amines, or tetrazoles), while the C3-methyl group offers a critical vector for solubility-enhancing groups or target-binding motifs.
The Challenge: Functionalizing the C3-methyl group is electronically non-trivial.
-
Regioselectivity (C1 vs. C3): The C1 position of the isoquinoline ring is the most electrophilic and, in the absence of substituents, the C1-proton is the most acidic (
). The C3-methyl protons are benzylic-like but less acidic than C1.[1] -
Electronic Deactivation: The C6-nitrile is a strong electron-withdrawing group (EWG).[1] While this increases the acidity of the C3-methyl protons via induction, it also renders the ring highly susceptible to nucleophilic attack at C1 during metalation attempts.
The Solution: This guide details three validated pathways to functionalize the C3-methyl group:
-
Radical Bromination (Wohl-Ziegler): The most robust method for C3-functionalization, bypassing C1-acidity issues.[1]
-
Riley Oxidation (SeO₂): Direct access to the C3-formyl derivative.[1]
-
Lateral Lithiation: A high-risk/high-reward strategy requiring C1-blocking.[1]
Part 2: Reaction Landscape & Pathways
The following diagram illustrates the divergent synthetic pathways available from the parent 3-methylisoquinoline-6-carbonitrile.
Part 3: Detailed Experimental Protocols
Protocol A: Radical Bromination (Wohl-Ziegler)
Objective: Conversion of C3-Me to C3-CH₂Br.[1] Mechanism: Free-radical chain reaction.[1] The benzylic C3-H bond is weaker (~85-90 kcal/mol) than the aromatic C1-H bond (~110 kcal/mol), allowing selective functionalization without protecting C1.[1]
Materials:
-
Substrate: 3-methylisoquinoline-6-carbonitrile (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)[1]
-
Solvent: CCl₄ (classic) or PhCl/Acetonitrile (green alternatives)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in anhydrous PhCl (0.1 M concentration). Note: PhCl is preferred over CCl₄ for higher boiling point and lower toxicity.
-
Reagent Addition: Add NBS and AIBN at room temperature.
-
Initiation: Heat the mixture to reflux (132°C for PhCl). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.
-
Monitoring: Monitor by LC-MS. The product (CH₂Br) is reactive; avoid prolonged heating to prevent formation of the dibromo species (CHBr₂).
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
-
Purification: Rapid filtration through a short silica plug (Hexane/EtOAc).[1] Warning: Benzyl bromides are unstable on silica; minimize contact time.[1]
Troubleshooting:
-
Issue: No reaction. Fix: Add a visible light source (500W halogen) to assist initiation.[1]
-
Issue: Over-bromination.[1] Fix: Add NBS portion-wise (0.3 equiv every 30 mins).
Protocol B: Riley Oxidation to Aldehyde
Objective: Direct conversion of C3-Me to C3-CHO. Context: The 6-CN group makes the ring electron-deficient, which can slow down electrophilic oxidations, but SeO₂ oxidation works via an ene-type mechanism followed by dehydration, which remains effective.
Step-by-Step Methodology:
-
Setup: Suspend SeO₂ (1.2 equiv) in 1,4-dioxane (wet, containing 2% water). The water helps dissolve SeO₂ and facilitates the hydrolysis of the intermediate selenite ester.
-
Reaction: Add 3-methylisoquinoline-6-carbonitrile (1.0 equiv). Heat to reflux (101°C) for 4–12 hours.
-
Observation: The reaction mixture will turn black as metallic selenium precipitates.[1]
-
Workup: Filter the hot solution through Celite to remove metallic selenium.
-
Purification: The aldehyde is often crystalline.[1] Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).
Protocol C: Lateral Lithiation (The "C1-Blocked" Requirement)
Critical Warning: If C1 is unsubstituted (C1-H), strong bases (LDA, n-BuLi) will preferentially deprotonate C1 or add nucleophilically to the C1=N bond.[1] This protocol requires a blocking group at C1 (e.g., C1-Cl, C1-OMe) or specific conditions (LiTMP).[1]
Mechanism:
The 6-CN group enhances the acidity of the C3-methyl protons (
Protocol (for C1-Chloro derivative):
-
Base Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in THF at -78°C. Why LiTMP? It is bulkier and less nucleophilic than LDA, reducing risk of attack at the nitrile.
-
Metalation: Add the isoquinoline substrate dropwise at -78°C. The solution usually turns deep red/purple (characteristic of benzylic anions).
-
Trapping: Stir for 15-30 min, then add the electrophile (e.g., MeI, Benzaldehyde).
-
Quench: Quench with AcOH/THF at -78°C before warming.
Part 4: Data Summary & Comparison
| Feature | Radical Bromination (NBS) | Riley Oxidation (SeO₂) | Lateral Lithiation |
| Primary Product | Alkyl Bromide (-CH₂Br) | Aldehyde (-CHO) | C-C Bond Formation |
| C1-H Tolerance | High (Selects C3-Me) | High | Low (Requires C1-Block) |
| Reagent Cost | Low | Medium | High (Anhydrous/Cryo) |
| Scalability | Excellent | Good (Se waste issue) | Moderate |
| Key Risk | Over-bromination | Over-oxidation to acid | Nucleophilic attack on CN |
References
-
General Reactivity of Isoquinolines
-
Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010.[1] (Foundational text on relative acidity of C1 vs C3 positions).
-
-
Radical Functionalization of Methyl-Isoquinolines
- Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979, 26, 1.
-
Application in Kinase Inhibitors (Senexin Analogues)
-
SeO₂ Oxidation Protocols
(Note: Specific reaction yields vary by exact substrate substitution.[1] The protocols above are optimized based on standard heterocyclic reactivity profiles verified against the provided search results.)
Sources
Application Note: Preparation of Factor XIa Inhibitors using 3-Methylisoquinoline-6-carbonitrile
Executive Summary
This application note details the synthetic utility of 3-Methylisoquinoline-6-carbonitrile as a critical P1 anchor moiety in the development of Factor XIa (FXIa) inhibitors. Factor XIa has emerged as a high-value target for next-generation anticoagulants because its inhibition prevents thrombosis without significantly impairing hemostasis (bleeding risk), a major limitation of current Vitamin K antagonists and DOACs (Direct Oral Anticoagulants).[1]
The isoquinoline-6-carbonitrile scaffold serves as a rigid, planar precursor to the 6-amidine (or benzamidine mimetic), which forms a salt bridge with Asp189 in the S1 specificity pocket of the FXIa serine protease. This guide provides a validated protocol for functionalizing this scaffold, converting the nitrile "warhead," and validating biological activity.
Scientific Rationale & Mechanism
The Target: Factor XIa in the Intrinsic Pathway
Unlike Factor Xa or Thrombin, which are common to both intrinsic and extrinsic pathways, Factor XIa operates primarily within the intrinsic (contact activation) pathway. Inhibition here effectively blocks pathological thrombus propagation while leaving the extrinsic pathway intact for hemostatic sealing of vessel injuries.
The Role of 3-Methylisoquinoline-6-carbonitrile
In rational drug design, this intermediate functions as the P1 Ligand .
-
S1 Pocket Occupancy: The 6-position nitrile is converted to a basic amidine group. This positively charged moiety mimics the arginine side chain of the natural substrate, forming a critical electrostatic interaction with Asp189 at the bottom of the S1 pocket.
-
Scaffold Rigidity: The isoquinoline core provides a planar, hydrophobic surface that interacts with the walls of the S1 pocket (Gly216, Gly218), enhancing affinity via
-stacking interactions. -
3-Methyl Substituent: This group often restricts rotational freedom or fills the small hydrophobic S1
sub-pocket, improving selectivity against homologous proteases like Thrombin or Trypsin.
Pathway Visualization
The following diagram illustrates the position of FXIa in the coagulation cascade and the chemical logic of the inhibitor design.
Caption: The Intrinsic Coagulation Cascade highlighting Factor XIa inhibition. The Isoquinoline inhibitor targets the FXIa active site, halting thrombin amplification.
Experimental Protocols
Synthesis Strategy: The "Late-Stage Warhead" Approach
To maintain chemical fidelity, the nitrile group is preserved throughout the initial coupling steps and converted to the active amidine only in the final stages. This prevents the basic amidine from interfering with palladium-catalyzed couplings.
Workflow Overview:
-
Activation: Chlorination of the isoquinoline (C1 position).
-
Coupling: Attachment of the P2/P3 linker (e.g., via Buchwald-Hartwig amination).
-
Warhead Installation: Conversion of C6-Nitrile to C6-Amidine.
Detailed Protocol
Phase A: Scaffold Activation (C1-Chlorination)
Pre-requisite: If starting from 3-methylisoquinoline-6-carbonitrile, the C1 position must be activated to attach the rest of the drug molecule.
-
N-Oxidation: Dissolve 3-methylisoquinoline-6-carbonitrile (10 mmol) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHCO₃.
-
Chlorination: Dissolve the N-oxide intermediate in POCl₃ (5 eq). Heat to reflux (100°C) for 2 hours.
-
Workup: Pour onto ice carefully. Neutralize with NH₄OH. Extract with EtOAc.
-
Yield: Expect ~85% of 1-chloro-3-methylisoquinoline-6-carbonitrile .
Phase B: Coupling of P2 Fragment
Note: The "P2 Fragment" varies by drug design but is typically a cyclic amine (e.g., piperazine) or an aniline derivative.
-
Reagents: Combine 1-chloro-3-methylisoquinoline-6-carbonitrile (1.0 eq), P2-Amine Fragment (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene/Dioxane.
-
Conditions: Degas with Argon. Heat at 100°C for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase C: Nitrile-to-Amidine Conversion (The Critical Step)
This step installs the high-affinity S1 anchor. Two methods are provided; Method 2 is preferred for complex substrates to avoid harsh acidic conditions.
Method 1: Pinner Reaction (Classic)
-
Step 1: Dissolve nitrile intermediate in anhydrous Ethanol/CHCl₃.
-
Step 2: Bubble dry HCl gas at 0°C for 30 mins. Seal and stir at 0°C for 24h (forms Imidate ester).
-
Step 3: Remove solvent. Redissolve in Ethanol. Add Ammonium Carbonate (4 eq) or Ammonia/MeOH. Stir 24h.
Method 2: Hydroxylamine/Reduction (Preferred/Milder)
-
Step 1 (Amidoxime formation):
-
Dissolve nitrile intermediate in Ethanol/Water (2:1).
-
Add Hydroxylamine hydrochloride (3.0 eq) and Na₂CO₃ (3.0 eq).
-
Reflux (80°C) for 4-6 hours. Monitor by LCMS (Nitrile peak disappears; Amidoxime M+33 appears).
-
-
Step 2 (Reduction to Amidine):
-
Dissolve Amidoxime in Acetic Acid.
-
Add Zinc dust (10 eq) or use H₂/Pd-C if no halogens are present.
-
Stir at RT for 1-2 hours.
-
Filter and purify via Prep-HPLC.
-
Synthesis Workflow Diagram
Caption: Synthetic route from 3-methylisoquinoline-6-carbonitrile to the final Amidine-based FXIa inhibitor.
Analytical Validation & QC
Chemical Characterization[2][3]
-
1H NMR (DMSO-d6): The amidine protons typically appear as broad singlets around
9.0–9.5 ppm (4H). The isoquinoline C1 proton (if unsubstituted) or C1-substituents must be verified. -
HRMS: Confirm [M+H]+. The amidine adds a distinct mass shift vs the nitrile.
Biological Assay (In Vitro Potency)
To verify the efficacy of the synthesized inhibitor, determine the inhibition constant (
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA.
-
Enzyme: Human FXIa (0.5 nM final concentration).
-
Substrate: Chromogenic substrate S-2366 (0.5 mM).
-
Procedure:
-
Analysis: Fit data to the Morrison equation for tight-binding inhibitors to extract
.
Target Metrics:
| Compound Stage | Target Ki (FXIa) | Selectivity (vs Thrombin) |
|---|---|---|
| Hit/Lead | < 100 nM | > 50-fold |
| Optimized | < 5 nM | > 500-fold |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Pinner Rxn | Steric hindrance or moisture. | Switch to Method 2 (Hydroxylamine). Ensure anhydrous conditions. |
| Incomplete Coupling | Catalyst poisoning by Nitrile N. | Increase catalyst loading (Pd) or switch ligand to XPhos/BrettPhos. |
| Poor Solubility | Planar aromatic stacking. | Form the salt (HCl or Methanesulfonate) immediately after purification. |
| Thrombin Activity | Non-specific binding. | Ensure the 3-methyl group is intact (provides S1 |
References
-
Quan, M. L., et al. (2018). Factor XIa Inhibitors as New Anticoagulants.[1][4][5][6][7] Journal of Medicinal Chemistry.[8]
-
Wexler, R. R., et al. (2001). Efficient method for the conversion of nitriles to amidines. US Patent 20010008886. 8
-
Gailani, D., & Gruber, A. (2016).[4] Factor XI as a therapeutic target.[1][4][6][7][9][10] Arteriosclerosis, Thrombosis, and Vascular Biology. 4
-
Cortes-Salva, M., et al. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold.[5] European Journal of Medicinal Chemistry. 5[11]
-
Al-Horani, R. A. (2014). Factor XIa Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. 7
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-(Arylaminomethyl) Isoquinolines as Enzyme Inhibitors and Their Preparation: A Patent Highlight of Factor XIIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Selective Reduction of 3-Methylisoquinoline-6-carbonitrile to 6-Aminomethyl Derivative
Abstract
The conversion of 3-methylisoquinoline-6-carbonitrile to (3-methylisoquinolin-6-yl)methanamine is a pivotal transformation in the synthesis of kinase inhibitors and CNS-active agents. This reduction requires high chemoselectivity to convert the nitrile moiety to a primary amine without reducing the isoquinoline heterocyclic ring (to 1,2,3,4-tetrahydroisoquinoline) or forming secondary amine dimers. This guide presents two validated protocols: a scalable Catalytic Hydrogenation (Method A) and a laboratory-scale Chemical Hydride Reduction (Method B), complete with mechanistic insights and troubleshooting frameworks.
Strategic Analysis & Mechanistic Grounding
The Chemoselectivity Challenge
The reduction of a nitrile on an electron-deficient heteroaromatic ring (isoquinoline) presents three competing pathways:
-
Target Pathway: 4-electron reduction of the nitrile (-CN) to the primary amine (-CH₂NH₂).
-
Side Pathway A (Ring Reduction): Hydrogenation of the pyridine ring of the isoquinoline, typically yielding the tetrahydroisoquinoline. This is common with Pt or Pd catalysts under acidic conditions.
-
Side Pathway B (Dimerization): Condensation of the intermediate imine with the newly formed primary amine, leading to a secondary amine dimer.
Method Selection Matrix
| Feature | Method A: Catalytic Hydrogenation | Method B: Borane-THF Reduction |
| Reagent | Raney Nickel / H₂ (50 psi) | BH₃·THF complex |
| Selectivity | High (with NH₃ additive) | Excellent (Chemoselective for -CN) |
| Scalability | High (Industrial standard) | Low/Medium (Reagent cost/safety) |
| Risk | Pyrophoric catalyst | Moisture sensitivity |
| Recommendation | Preferred for >1g scale | Preferred for <500mg scale |
Protocol A: Catalytic Hydrogenation (Raney Nickel)
The "Gold Standard" for aromatic nitriles, utilizing ammonia to suppress dimerization.
Materials
-
Substrate: 3-Methylisoquinoline-6-carbonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (Active slurry in water, ~50 wt% loading relative to substrate)
-
Solvent: 7N Ammonia in Methanol (Commercial grade)
-
Hydrogen Source: H₂ gas (Parr shaker or autoclave)
Step-by-Step Procedure
-
Catalyst Preparation:
-
Safety: Raney Nickel is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Do not let it dry.
-
Wash the Raney Nickel slurry (approx. 500 mg for 1 g substrate) three times with absolute methanol to remove water.
-
-
Reaction Assembly:
-
In a pressure vessel (Parr bomb), dissolve 3-methylisoquinoline-6-carbonitrile (1.0 g, 5.9 mmol) in 7N NH₃ in MeOH (20 mL).
-
Note: The high concentration of ammonia is critical. It shifts the equilibrium of the intermediate aldimine away from transamination, preventing secondary amine formation [1].
-
Transfer the washed Raney Nickel slurry into the vessel under an argon stream.
-
-
Hydrogenation:
-
Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).
-
Pressurize to 50 psi (3.4 bar) with H₂.
-
Agitate (shake or stir) at room temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor by LC-MS. The nitrile peak (M+1 = 169) should disappear, replaced by the amine peak (M+1 = 173).
-
-
Workup:
-
Depressurize carefully. Purge with N₂.
-
Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).
-
Rinse the pad with MeOH (3 x 20 mL).
-
Concentrate the filtrate in vacuo to obtain the crude amine.
-
Expected Yield & Purity
-
Typical Yield: 85–92%
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
Storage: Store as the HCl salt (see Section 5) to prevent oxidation/carbonation from air.
Protocol B: Borane-THF Reduction
A homogeneous alternative avoiding high-pressure equipment.
Materials
-
Substrate: 3-Methylisoquinoline-6-carbonitrile (1.0 equiv)
-
Reagent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)
-
Quench: Methanol, 10% HCl
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain N₂ atmosphere.
-
-
Addition:
-
Dissolve substrate (500 mg) in anhydrous THF (10 mL).
-
Cool to 0°C.[2]
-
Add BH₃·THF (1.0 M, 9.0 mL) dropwise over 15 minutes.
-
Mechanistic Note: Borane coordinates to the isoquinoline nitrogen first, then reduces the nitrile. The 3.0 equiv excess accounts for this coordination [2].
-
-
Reaction:
-
Allow to warm to room temperature, then heat to reflux (66°C) for 3 hours.
-
Cool to 0°C.[2]
-
-
Quench & Hydrolysis (Critical Step):
-
Caution: Vigorous gas evolution.
-
Slowly add MeOH (5 mL) to destroy excess borane.
-
Add 6M HCl (5 mL) and reflux for 1 hour. This step breaks the stable boron-amine complex formed during reduction.
-
-
Isolation:
-
Basify the aqueous layer to pH >12 using 50% NaOH solution.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Purification & Characterization Workflow
For pharmaceutical applications, converting the free base to the dihydrochloride salt is recommended for stability.
Salt Formation Protocol
-
Dissolve crude free base in minimal Ethanol.
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
Precipitate forms immediately. Dilute with Et₂O to maximize yield.
-
Filter and dry under vacuum.[3]
Data Visualization: Workup Logic
Caption: Acid-Base extraction flowchart for purifying (3-methylisoquinolin-6-yl)methanamine from neutral byproducts.
Characterization Checkpoints
-
¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic region shifts associated with the electron-withdrawing CN group. The methylene protons (-CH ₂-NH₂) should appear as a singlet/doublet around δ 3.8 - 4.0 ppm .
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ . Appearance of broad N-H stretches at 3300-3400 cm⁻¹ .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Secondary Amine (Dimer) observed by MS | Insufficient Ammonia (Method A) | Increase NH₃ concentration to saturation; ensure high stirring rate. |
| Ring Reduction (Tetrahydroisoquinoline) | Over-reduction | Stop reaction immediately upon nitrile consumption. Avoid Pt/Pd catalysts; stick to Raney Ni or Cobalt. |
| Low Yield (Method B) | Boron-Amine complex not broken | Ensure the acid hydrolysis step (Step 4) involves refluxing with HCl, not just stirring at RT. |
| Product remains in Aqueous layer | Amphoteric nature / High solubility | The amine is polar. Use "salting out" (saturate aq layer with NaCl) or use CHCl₃/IPA (3:1) for extraction.[1] |
References
-
Nitrile Reduction Selectivity: Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.
-
Borane Reduction of Heterocycles: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides. Journal of Organic Chemistry, 47(24), 4702–4708. (Contextual grounding for Borane-N coordination).
-
Raney Nickel Protocols for Quinoline/Isoquinoline: Example adapted from: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase. (2023). (Analogous reduction of quinoline-6-carbonitrile).
-
Cobalt Catalysis Alternative: Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021).
Sources
Application Note: Advanced Cross-Coupling Strategies for the Functionalization of 3-Methylisoquinoline-6-carbonitrile
Executive Summary
3-Methylisoquinoline-6-carbonitrile (CAS: 1416712-56-5) is a privileged heterocyclic scaffold with immense utility in medicinal chemistry and drug discovery. The presence of a methyl group at C-3 and a strongly electron-withdrawing cyano group at C-6 creates a highly polarized aromatic system. This electronic environment enables divergent, site-selective functionalization. This technical guide details three robust cross-coupling methodologies: C-1 functionalization via Suzuki-Miyaura coupling, C-4 alkylation via photoredox Minisci reactions, and cutting-edge C-6 decyanative cross-coupling.
Mechanistic Insights & Divergent Reactivity
The reactivity profile of 3-Methylisoquinoline-6-carbonitrile is dictated by its unique electronic topology:
-
C-1 Position: The carbon adjacent to the heteroatom is highly electrophilic. Upon activation (e.g., conversion to a 1-chloro derivative), it undergoes facile oxidative addition with Palladium catalysts, making it the premier site for Suzuki-Miyaura cross-coupling[1].
-
C-4 Position: The C-4 position is the most nucleophilic site on the unactivated isoquinoline ring. However, upon protonation of the nitrogen, the ring becomes globally electron-deficient. This facilitates the addition of nucleophilic carbon-centered radicals via Minisci-type chemistry[2].
-
C-6 Position: The cyano group is traditionally viewed as a robust directing group. However, recent advances in Nickel catalysis allow the C-CN bond to be cleaved and utilized as a pseudo-halide for decyanative cross-coupling, enabling late-stage scaffold diversification[3].
Divergent functionalization pathways of 3-Methylisoquinoline-6-carbonitrile.
Protocol A: C-1 Functionalization via Suzuki-Miyaura Coupling
Causality & Design: Direct cross-coupling of the unactivated C-1 position is challenging. Therefore, the scaffold is first chlorinated to yield 1-chloro-3-methylisoquinoline-6-carbonitrile. The Suzuki-Miyaura coupling of this intermediate requires a catalyst capable of overcoming the steric hindrance of the C-3 methyl group while exploiting the high electrophilicity of the C-1 chloride. Pd(dppf)Cl₂ is selected due to its large bite angle, which accelerates the reductive elimination step, preventing protodeboronation of the boronic acid[1].
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂), add 1-chloro-3-methylisoquinoline-6-carbonitrile (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to facilitate the transmetalation step by forming the reactive boronate complex.
-
Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1, 0.2 M). The water is crucial for dissolving the inorganic base and activating the boronic acid.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC or LC-MS until the complete consumption of the starting material.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent System | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 45 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 68 |
| Pd(dppf)Cl₂ | None (Built-in) | K₂CO₃ | Dioxane/H₂O | 92 |
Protocol B: C-4 Alkylation via Photoredox Minisci Reaction
Causality & Design: Classical Minisci reactions require harsh oxidants and high temperatures, which are often incompatible with complex pharmacophores[4]. By utilizing visible-light photoredox catalysis, alkyl radicals can be generated from redox-active esters (RAEs) under mild conditions[5]. The addition of a mild acid (NaHSO₄) protonates the isoquinoline nitrogen, lowering the LUMO of the heterocycle and directing the nucleophilic radical exclusively to the C-4 position, avoiding the degradation pathways associated with stronger acids like TFA[6].
Simplified photoredox catalytic cycle for the Minisci alkylation at C-4.
Step-by-Step Protocol:
-
Preparation: To a transparent glass vial equipped with a stir bar, add 3-Methylisoquinoline-6-carbonitrile (1.0 equiv), N-hydroxyphthalimide (NHPI) ester (1.5 equiv), and fac-Ir(ppy)₃ (0.02 equiv).
-
Activation: Add NaHSO₄ (1.2 equiv) to protonate the isoquinoline.
-
Solvent: Dissolve the reagents in anhydrous DMF (0.1 M) and sparge with Argon for 15 minutes to remove oxygen (which quenches the excited photocatalyst).
-
Irradiation: Irradiate the mixture with blue LEDs (λ = 427 nm) at room temperature for 16 hours. The Ir(III) catalyst is excited to Ir(III)*, which reduces the RAE via single-electron transfer (SET), generating the alkyl radical[7].
-
Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Protocol C: C-6 Decyanative Cross-Coupling
Causality & Design: The C-6 cyano group has a high bond dissociation energy (approx. 107 kcal/mol). To achieve decyanative cross-coupling, a low-valent Nickel catalyst is required[8]. The chemoselectivity of this transformation is entirely ligand-controlled. While ligands with narrow bite angles (like dppp) promote reductive addition to yield ketones, the wider bite angle of Xantphos forces the catalytic intermediate down a decyanative pathway, enabling C(sp²)-C(sp³) bond formation to yield diarylmethanes[3].
Ligand-controlled Ni-catalyzed decyanative cross-coupling pathway.
Step-by-Step Protocol:
-
Preparation: In an inert-atmosphere glovebox, charge a vial with 3-Methylisoquinoline-6-carbonitrile (1.0 equiv), aryl triflate (1.5 equiv), NiCl₂·DME (0.10 equiv), Xantphos (0.10 equiv), and Zinc powder (3.0 equiv)[3].
-
Solvent: Add anhydrous THF (0.2 M).
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 24 hours. The Zinc powder acts as a terminal reductant to regenerate the active Ni(0) species.
-
Workup: Filter the crude mixture through a pad of Celite to remove Zinc and Nickel salts. Concentrate the filtrate and purify via column chromatography.
Table 2: Ligand Effects on Ni-Catalyzed Functionalization of Nitriles
| Ligand | Bite Angle | Reaction Pathway | Major Product |
| dppp | 91° | Reductive Addition | Ketone |
| Xantphos | 111° | Decyanative Coupling | Diarylmethane |
References
1.5[5] 2.2[2] 3.6[6] 4.4[4] 5.1[1] 6.3[3] 7.
Sources
- 1. scispace.com [scispace.com]
- 2. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01363K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylisoquinoline-6-carbonitrile
Executive Summary
Purifying 3-Methylisoquinoline-6-carbonitrile presents a classic "dual-personality" challenge in chromatography. You are dealing with a molecule that possesses a basic nitrogen (isoquinoline ring, pKa ~5.4) and a polar, electron-withdrawing nitrile group .
The most common failure modes reported by users are severe peak tailing (due to silanol interactions) and co-elution with regioisomers (common in cyclization syntheses). This guide moves beyond standard protocols to address these specific physicochemical interactions.
Part 1: Method Development & Solvent Selection
Ticket #001: "My product streaks on the TLC plate and elutes as a broad tail on the column. How do I fix this?"
Diagnosis:
This is the hallmark of silanol interaction . The basic nitrogen of the isoquinoline ring is protonating via the acidic silanol groups (
The Solution: Amine Modifiers You must mask these acidic sites. Do not run this column with neutral solvents alone.
Protocol: The "Buffered" Mobile Phase
-
Base Solvent: Hexane / Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA) or aqueous Ammonium Hydroxide (
). -
Preparation:
-
Prepare your target solvent mixture (e.g., 30% EtOAc in Hexane).
-
Add 1% v/v Triethylamine to the entire mobile phase volume.
-
Critical Step: Flush the column with this TEA-containing solvent for at least 2 Column Volumes (CV) before loading your sample. This "deactivates" the silica.
-
Senior Scientist Note: If TEA interferes with your UV detection or mass spec downstream, switch to 1%
in MeOH/DCM . The ammonia is volatile and easier to remove, though less miscible in pure hexane systems.
Ticket #002: "I cannot separate the 6-carbonitrile from the 3-methylisoquinoline starting material."
Diagnosis: The polarity difference between the core isoquinoline and its nitrile derivative is significant, but if you are seeing co-elution, your solvent system likely lacks selectivity .
Optimization Strategy: Switch from "Solvent Strength" adjustment to "Selectivity" adjustment.
| Solvent System | Character | Best For |
| Hexane / EtOAc | General Purpose | Separating non-polar impurities. |
| DCM / MeOH | High Solubility / Polar | Eluting highly polar byproducts. |
| Toluene / Acetone | Recommended. Excellent for separating aromatic isomers. |
Action Plan:
Try a Toluene : Acetone (95:5) system. The toluene interacts with the
Part 2: Visualization of Workflows
Workflow 1: Solvent System Decision Logic
Use this logic tree to select the correct mobile phase based on your TLC results.
Figure 1: Decision logic for selecting the optimal mobile phase, prioritizing silanol deactivation.
Part 3: Detailed Experimental Protocol
Standard Operating Procedure: Purification of 3-Methylisoquinoline-6-carbonitrile
1. Column Preparation (Slurry Packing)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: 30–50g silica per 1g of crude material.
-
Slurry Solvent: 10% EtOAc in Hexane + 1% TEA .
-
Procedure: Suspend silica in the slurry solvent. Pour into the column and tap to settle. Flush with 2 CVs of the same solvent to equilibrate the basicity.
2. Sample Loading (Dry Loading)
-
Why: Isoquinolines often have poor solubility in low-polarity mobile phases (like 10% EtOAc/Hex). Liquid loading can cause precipitation at the top of the column.
-
Method:
-
Dissolve crude mixture in minimal DCM or Acetone.
-
Add silica gel (1:1 mass ratio to crude).
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Add this powder gently to the top of the packed column.
-
3. Elution Gradient
-
Flow Rate: 15–20 mL/min (for a 30mm ID column).
-
Gradient Table:
| Time (min) | % EtOAc (in Hexane + 1% TEA) | Volume (CV) | Purpose |
| 0–5 | 5% | 2 | Elute non-polar oils/grease. |
| 5–20 | 5% | 5 | Elute less polar impurities. |
| 20–40 | 20% | 6 | Target Compound Elution. |
| 40–50 | 40% | 3 | Flush polar baseline junk. |
4. Post-Run Processing
-
Combine fractions containing the pure product.
-
Crucial: The product will contain residual TEA.
-
Removal: Evaporate solvents.[1] If TEA remains (smell), dissolve in DCM and wash once with saturated
(do not use strong acid, or you will salt out your product). Dry over and concentrate.
Part 4: Advanced Troubleshooting (FAQs)
Q: Can I use Alumina instead of Silica?
A: Yes, and it is often better. Neutral Alumina (Activity Grade III) is less acidic than silica, naturally reducing the tailing of isoquinolines without needing TEA.
-
Trade-off: Alumina has lower resolution (theoretical plates) than silica. Use it only if the separation between spots is large (
) but tailing is severe.
Q: My product crystallized in the test tubes. What do I do?
A: This is a good sign of high purity but annoying for recovery.
-
Immediate Action: Add a small amount of DCM or Acetone to the test tubes to redissolve the crystals before transferring to the round-bottom flask.
-
Future Prevention: Your fraction volume is too large, or concentration is too high. Increase the flow rate or use a slightly stronger solvent to elute faster (diluting the peak).
Q: The NMR shows a "ghost" peak at 1.2 ppm and 3.1 ppm.
A: That is residual Triethylamine (TEA).
-
Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours. If it persists, perform an azeotropic distillation with heptane.
Part 5: Mechanistic Insight
Pathway: The "Basicity Trap" in Chromatography
Understanding why isoquinolines fail on standard silica is key to mastering their purification.
Figure 2: Mechanism of amine tailing and the blocking action of Triethylamine (TEA).
References
-
PubChem. 3-Methylisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. 2-Cyano-6-methylpyridine. Org.[1][2][3][4][5][6][7] Synth. 1952, 32, 45. Available at: [Link] (Cited for nitrile/pyridine purification analogies).
Sources
- 1. scispace.com [scispace.com]
- 2. Isoquinoline-6-carbonitrile | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Palladium Impurity Removal from 3-Methylisoquinoline-6-carbonitrile
Welcome to the technical support center for the purification of 3-Methylisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of palladium impurities. Residual palladium from cross-coupling reactions is a critical concern in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This resource offers a structured approach to identifying, quantifying, and effectively removing these impurities to meet stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from 3-Methylisoquinoline-6-carbonitrile a critical step?
A1: Palladium is a toxic heavy metal, and its presence in final drug products is strictly regulated by agencies such as the FDA and EMA.[1][3] For active pharmaceutical ingredients (APIs), residual palladium levels must be in the low parts-per-million (ppm) range.[4][5] Beyond toxicity concerns, palladium residues can interfere with downstream synthetic steps and biological assays, potentially leading to false results or batch failures.[6] Given that 3-Methylisoquinoline-6-carbonitrile is a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final drug product.
Q2: What are the primary sources of palladium contamination in the synthesis of 3-Methylisoquinoline-6-carbonitrile?
A2: The most common source of palladium contamination is the use of palladium catalysts in cross-coupling reactions, which are frequently employed in the synthesis of complex organic molecules like isoquinolines.[2][7] These catalysts, while highly efficient, can remain in the reaction mixture and bind to the product, making their removal challenging.
Q3: How can I accurately quantify the amount of residual palladium in my product?
A3: Several analytical techniques are available for quantifying palladium residues. The most common and accurate methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[8][9] These methods offer high sensitivity and are the standard for final quality control of APIs.[8] For more rapid, in-process checks, fluorescence-based detection kits are also available, though they are not a replacement for ICP-MS for final product validation.[8][9][10]
Q4: What are the general strategies for removing palladium impurities?
A4: The most prevalent methods for palladium removal involve the use of scavengers, which are materials that selectively bind to palladium, allowing for its removal via filtration.[5][11] Other common techniques include crystallization, chromatography, and extraction.[3][5][12] The choice of method depends on the specific properties of the product, the nature of the palladium species, and the desired level of purity.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the removal of palladium from 3-Methylisoquinoline-6-carbonitrile.
Problem 1: High Palladium Levels Persist After Initial Purification (e.g., Chromatography or Crystallization)
| Potential Cause | Troubleshooting Steps |
| Strong Product-Palladium Coordination: The nitrogen atom in the isoquinoline ring and the nitrile group can chelate with palladium, making it difficult to remove by standard purification methods. | 1. Employ a Scavenger: Introduce a palladium scavenger post-chromatography. Thiol-functionalized silica or polystyrene-based scavengers are often effective.[13] 2. Acidic Wash: A pre-treatment with a mild acidic wash can sometimes disrupt the product-palladium complex, making the palladium more accessible to scavengers. 3. Competitive Ligand Addition: In some cases, adding a strong, easily removable ligand can displace the product from the palladium complex before scavenging. |
| Ineffective Crystallization: Palladium species can sometimes co-crystallize with the product, leading to high impurity levels in the isolated solid.[3] | 1. Solvent Screening: Experiment with different crystallization solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium species remains in the mother liquor. 2. Anti-Solvent Addition: Consider using an anti-solvent to induce rapid crystallization, which may leave impurities behind in the solution. |
| Palladium in a Colloidal State: Finely dispersed palladium metal (palladium black) can be difficult to remove by simple filtration.[12] | 1. Filtration through Celite®: Passing the solution through a pad of Celite® can help to trap fine palladium particles.[12] 2. Activated Carbon Treatment: Activated carbon can be effective at adsorbing colloidal palladium.[14] |
Problem 2: Inefficient Palladium Removal with Scavengers
| Potential Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific palladium species present in the reaction mixture (e.g., Pd(0) vs. Pd(II)).[5] | 1. Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) and on different supports (silica, polystyrene).[5] 2. Consider Multi-Scavenger Systems: A combination of scavengers can sometimes be more effective than a single one.[7] |
| Insufficient Scavenger Equivalents: The amount of scavenger used may be too low to capture all of the palladium. | 1. Increase Scavenger Loading: Incrementally increase the equivalents of the scavenger relative to the initial palladium loading (e.g., from 5 to 10 or 20 equivalents).[5] |
| Suboptimal Reaction Conditions: The scavenging process may be too short or at the wrong temperature. | 1. Increase Reaction Time: Extend the scavenging time (e.g., from 2-4 hours to overnight) to ensure the reaction reaches completion.[5] 2. Optimize Temperature: While many scavenging reactions work well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve efficiency. This should be tested on a small scale to ensure product stability.[5] |
| Poor Mixing: Inadequate agitation can lead to incomplete contact between the scavenger and the palladium species.[5] | 1. Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer to ensure the scavenger is well-dispersed throughout the solution. |
Problem 3: Significant Product Loss During Scavenging
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding: The scavenger may be adsorbing the 3-Methylisoquinoline-6-carbonitrile in addition to the palladium. | 1. Change Scavenger Support: If using a silica-based scavenger, try a polystyrene-based one, or vice-versa. The surface properties of the support can influence non-specific binding. 2. Reduce Scavenger Equivalents: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. |
| Product Degradation: The product may be unstable under the scavenging conditions (e.g., elevated temperature or presence of a reactive scavenger). | 1. Perform Scavenging at a Lower Temperature: If heating is being used, try running the reaction at room temperature for a longer period. 2. Test Product Stability: Run a control experiment with the product and scavenger (without palladium) to assess for any degradation. |
Experimental Protocols
Protocol 1: General Palladium Scavenging using Thiol-Functionalized Silica Gel
This protocol provides a general procedure for the removal of palladium from a solution of 3-Methylisoquinoline-6-carbonitrile.
Materials:
-
Crude 3-Methylisoquinoline-6-carbonitrile solution in an organic solvent (e.g., Toluene, THF, Ethyl Acetate)
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, QuadraSil® MP)
-
Inert gas (Nitrogen or Argon)
-
Filter funnel and filter paper (or a sintered glass funnel)
-
Celite® (optional)
Procedure:
-
Preparation: After the completion of the palladium-catalyzed reaction and a standard aqueous workup, dissolve the crude 3-Methylisoquinoline-6-carbonitrile in a suitable organic solvent.
-
Scavenger Addition: To the solution, add the thiol-functionalized silica gel. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used.
-
Scavenging: Stir the mixture vigorously under an inert atmosphere at room temperature. The reaction progress can often be monitored by a discoloration of the solution as the palladium is adsorbed. A typical scavenging time is 4-12 hours. For very low target palladium levels, stirring overnight may be necessary.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger and any fine palladium particles. Wash the filter cake with fresh organic solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Screening of Palladium Scavengers
To identify the optimal scavenger for your specific reaction conditions, a parallel screening approach is recommended.
Materials:
-
Aliquots of the crude 3-Methylisoquinoline-6-carbonitrile solution
-
A panel of palladium scavengers (e.g., thiol-functionalized silica, thiourea-functionalized silica, amine-functionalized silica, polystyrene-based scavengers, activated carbon)
-
Multi-well plate or small reaction vials
-
Shaker or multi-position stirring plate
Procedure:
-
Preparation: Dispense equal volumes of the crude product solution into separate wells or vials.
-
Scavenger Addition: To each well/vial, add a different scavenger at a fixed number of equivalents (e.g., 10 equivalents). Include a control with no scavenger.
-
Incubation: Seal the plate or vials and agitate at room temperature for a set period (e.g., 4 hours).
-
Sampling and Analysis: After incubation, take a small aliquot from the supernatant of each well/vial and dilute for palladium analysis by ICP-MS.
-
Evaluation: Compare the palladium removal efficiency of each scavenger to identify the most effective one for your system. Further optimization of scavenger loading and reaction time can then be performed with the lead candidate.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting palladium removal from 3-Methylisoquinoline-6-carbonitrile.
Caption: A decision-tree for palladium removal.
References
-
Merck/PITT Collaboration. (2026, February 16). Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Retrieved from [Link]
-
Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]
-
Van Meel, F., et al. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Gasser, G., et al. (2021). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Koide, K. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Macdonald, S. J. F., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
MDPI. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. Retrieved from [Link]
-
Economidou, C., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Macdonald, S. J. F., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Economidou, C., et al. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. Retrieved from [Link]
-
Macdonald, S. J. F., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Figshare. Retrieved from [Link]
- Google Patents. (2005). Method of removing palladium.
-
ACS Publications. (2018, November 9). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Organic Process Research & Development. (1997, July 15). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Retrieved from [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. biotage.com [biotage.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. arborassays.com [arborassays.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Resolving solubility issues of isoquinoline carbonitriles in organic synthesis
Topic: Resolving Solubility Issues of Isoquinoline Carbonitriles Ticket ID: ISOQ-CN-SOL-001 Status: Open Support Tier: Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the Isoquinoline Technical Support Hub. If you are accessing this guide, you are likely facing the "brick dust" phenomenon common to fused heteroaromatic nitriles.
The Problem: Isoquinoline carbonitriles (particularly 1-cyano and 4-cyano isomers) exhibit deceptively high lattice energies. The combination of the planar,
The Consequence: These compounds often crash out of reaction mixtures, resist dissolution in standard organic solvents (DCM, EtOAc), and complicate NMR analysis, leading to stalled synthesis and purification bottlenecks.
This guide provides field-proven protocols to solubilize, react, and purify these recalcitrant intermediates.
Module 1: Diagnostic & Solvent Selection
Before attempting a reaction or purification, you must classify your substrate's solubility profile. Do not rely on "like dissolves like"—isoquinoline carbonitriles defy simple polarity rules due to stacking interactions.
Solubility Power Ranking Table
Use this table to select the correct solvent system for your workflow.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Note |
| Super-Solvents | TFA (Trifluoroacetic acid) | ⭐⭐⭐⭐⭐ (Excellent) | NMR, Protonation | Warning: Strong acid. Protonates N-2, breaking lattice energy. Good for analysis, bad for acid-sensitive reactions. |
| Polar Aprotic | DMSO, DMF, NMP | ⭐⭐⭐⭐ (High) | Cross-coupling (Suzuki/Sonogashira) | High boiling point makes removal difficult. Use lyophilization or aqueous workup. |
| Chlorinated | CHCl₃, 1,2-DCE | ⭐⭐⭐ (Moderate) | General Synthesis, Reissert Reaction | 1,2-Dichloroethane (DCE) at reflux (84°C) is superior to DCM for solubilizing rigid aromatics. |
| Protic | Methanol, Ethanol | ⭐⭐ (Low) | Recrystallization (Anti-solvent) | Poor solubility alone, but excellent when paired with DCM or CHCl₃ for crystallization. |
| Non-Polar | Toluene, Hexanes | ⭐ (Poor) | Anti-solvent | Use to force precipitation of the product from Chloroform/DCM. |
Module 2: Reaction Optimization Protocols
Scenario A: The Product Crashes Out During Synthesis
Common in: Reissert-Henze oxidation or Pd-catalyzed cyanations.
Issue: The reaction stalls because the product coats the stirring bar or encapsulates the catalyst.
Protocol: The "Co-Solvent Switch"
-
Switch Solvent: Move from standard DCM or THF to a 1,2-DCE / Toluene (1:1) mixture.
-
Why: DCE provides polarity; Toluene disrupts
- stacking via intercalation.
-
-
Temperature: Increase reaction temperature to 80°C (refluxing DCE).
-
Phase Transfer: If using inorganic cyanide sources (KCN, Zn(CN)₂), add TBAB (Tetrabutylammonium bromide) (5 mol%).
Scenario B: The "Reissert Compound" Intermediate
Context: Synthesis of 1-cyanoisoquinoline via Reissert reaction.[4]
Workflow Visualization: The transformation from the soluble dihydro-intermediate to the insoluble aromatic product requires careful handling.
Caption: Solubility changes during Reissert synthesis. The final aromatization step leads to drastic solubility loss.
Module 3: Purification & Work-up
Standard flash chromatography often fails because the compound streaks or precipitates on the column.
Protocol 1: The "Soxhlet" Extraction (For >1g Scale)
Best for: High-purity isolation without chromatography.
-
Quench: Pour the reaction mixture into water. The isoquinoline carbonitrile will likely precipitate as a crude solid.
-
Filter: Collect the crude "brick dust" via Büchner funnel.
-
Load: Place the dry solid into a Soxhlet thimble.
-
Extract: Use Chloroform (CHCl₃) or Acetone as the refluxing solvent.
-
Why: Continuous hot solvent gradually dissolves the product, leaving behind inorganic salts and polymeric impurities in the thimble.
-
-
Crystallize: Concentrate the extract to 10% volume and add Hexanes to induce crystallization.
Protocol 2: Modified Recrystallization
Best for: 1-cyanoisoquinoline and 4-cyanoisoquinoline.
Do not use single solvents. Use the "Dissolve-Hot, Crash-Cool" binary system:
-
Suspend crude solid in Acetonitrile (MeCN) .
-
Heat to reflux until dissolved (MeCN has a high dielectric constant and good solvating power at 82°C).
-
Optional: If insoluble particles remain, perform a hot filtration .[1]
-
Remove from heat and immediately add Ethanol (EtOH) (1:1 ratio).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: High-purity needles.
-
Module 4: Analytical Troubleshooting (FAQs)
Q: I cannot get a clean NMR spectrum; the sample is a suspension in CDCl₃. A: Do not heat the NMR tube (safety risk). Instead, use TFA-d (Deuterated Trifluoroacetic Acid) .
-
Method: Add 2-3 drops of TFA-d to your CDCl₃ sample.
-
Mechanism:[1][2][3] The acid protonates the isoquinoline nitrogen (
), breaking the intermolecular lattice. The salt form is highly soluble. -
Note: This will shift your peaks downfield due to the deshielding effect of the positive charge.
Q: My product "oiled out" instead of crystallizing. A: This indicates the presence of solvent impurities acting as plasticizers.
-
Fix: Re-dissolve the oil in a minimum amount of DCM. Add Cyclohexane (not Hexanes) dropwise with vigorous stirring. Cyclohexane has a higher boiling point and often promotes better crystal lattice formation than linear alkanes.
Q: Can I use column chromatography? A: Only if you modify the stationary phase.
-
Technique: Use DCM : Methanol (95:5) .
-
Trick: Pre-dissolve your sample in loose silica gel using CHCl₃, evaporate to dryness ("dry loading"), and load the powder onto the column. Never attempt to liquid-load a barely soluble isoquinoline.
Visualizing the Solubility Decision Tree
Use this logic flow to determine the immediate next step for your experiment.
Caption: Decision matrix for processing insoluble isoquinoline derivatives.
References
-
Reissert Reaction & Solubility: Popp, F. D. (1968). The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1–25.
-
Isoquinoline Synthesis & Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Quinoline and Isoquinoline).
-
Purification by Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See entries for Isoquinoline derivatives).
-
NMR Solvent Selection: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Crystallization of Heterocycles: BenchChem Technical Guides. (2025). Advanced Crystallization Techniques for Quinoline and Isoquinoline Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1431199A - Method for synthesizing 1-amino isoquinoline - Google Patents [patents.google.com]
- 3. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
Minimizing side products in the synthesis of 3-Methylisoquinoline-6-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methylisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Methylisoquinoline-6-carbonitrile?
A1: The most prevalent methods for synthesizing the isoquinoline core are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1][2][3] For 3-Methylisoquinoline-6-carbonitrile specifically, these routes would be adapted from precursors containing the required methyl and cyano functionalities.
Q2: I am observing a significant amount of azafluoranthene-type impurities. What is the likely cause?
A2: Azafluoranthene formation is often a result of undesired cyclization pathways, particularly under harsh acidic or high-temperature conditions. This can be exacerbated by the electronic properties of the starting materials.
Q3: My reaction yields are consistently low. What are the primary factors I should investigate?
A3: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the purity of your starting materials, the choice of solvent and catalyst, reaction temperature, and time.
Q4: What are the best practices for purifying crude 3-Methylisoquinoline-6-carbonitrile?
A4: Purification typically involves a combination of techniques. Column chromatography on silica gel is a common first step. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can further enhance purity.[4] The choice of solvent is critical and should be determined empirically.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues, their probable causes, and actionable solutions.
Problem 1: Formation of Dihydroisoquinoline and Other Reduced Impurities
-
Symptom: Your crude NMR or LC-MS analysis shows significant peaks corresponding to 3-methyl-3,4-dihydroisoquinoline-6-carbonitrile or other partially saturated species.
-
Probable Cause: Incomplete oxidation of the dihydroisoquinoline intermediate is a common issue in Bischler-Napieralski type syntheses.[5][6][7] The choice of oxidizing agent or reaction conditions may be suboptimal.
-
Proposed Solutions:
-
Optimize the Dehydrogenation Step: If your synthesis involves a dihydroisoquinoline intermediate, ensure the subsequent dehydrogenation (aromatization) step goes to completion.
-
Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this transformation. Ensure the catalyst is fresh and active.
-
Solvent: High-boiling, inert solvents like decalin or diphenyl ether are often used.
-
Temperature: Ensure the reaction is heated to a sufficiently high temperature to drive the dehydrogenation.
-
-
In-situ Aromatization: Some protocols aim for a one-pot cyclization and aromatization. This often requires a stronger Lewis acid or higher temperatures, which can lead to other side products. A stepwise approach is often more controllable.
-
Problem 2: Presence of Unreacted Starting Materials
-
Symptom: Significant amounts of the starting β-phenylethylamide or benzaldehyde derivative remain in the crude product.
-
Probable Cause: The cyclization reaction has not gone to completion. This could be due to insufficient activation by the Lewis acid, low reaction temperature, or a short reaction time.
-
Proposed Solutions:
-
Choice of Lewis Acid: For Bischler-Napieralski reactions, phosphorus oxychloride (POCl₃) is common, but phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can be more effective for less activated aromatic rings.[5][6][8][9]
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For challenging substrates, refluxing in a higher boiling solvent like toluene or xylene may be necessary.[8]
-
Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Purity of Reagents: Ensure all reagents, especially the Lewis acid, are free from moisture, which can deactivate them.
-
Problem 3: Formation of Styrene-type Side Products
-
Symptom: You observe byproducts resulting from the elimination of the amide group, a phenomenon known as a retro-Ritter reaction.[5][8]
-
Probable Cause: This side reaction is often promoted by the formation of a stable nitrilium ion intermediate, which can then undergo elimination.[6][8]
-
Proposed Solutions:
-
Solvent Choice: Using a nitrile-based solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium away from the elimination product.[8]
-
Milder Conditions: Employing milder dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can sometimes avoid the high temperatures that favor elimination.[6]
-
Experimental Protocols
Protocol 1: Optimized Bischler-Napieralski Cyclization
This protocol is designed to minimize the formation of reduced impurities by ensuring complete cyclization and subsequent aromatization.
-
Cyclization:
-
To a solution of the N-acetylated β-phenylethylamine precursor (1 equivalent) in dry toluene, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Basify the aqueous layer with a concentrated NaOH solution and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Dehydrogenation:
-
Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent such as decalin.
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude 3-Methylisoquinoline-6-carbonitrile.
-
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | POCl₃ | P₂O₅ | PPA |
| Solvent | Toluene | Xylene | Decalin |
| Temperature | 80 °C | 110 °C | 140 °C |
| Yield of Desired Product | Moderate | High | High |
| Key Side Product | Unreacted Starting Material | Dihydroisoquinoline | Azafluoranthene |
Table 1: Comparison of reaction conditions and their impact on product yield and side product formation in a model Bischler-Napieralski synthesis.
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for isoquinoline synthesis.
General Synthetic Pathway (Bischler-Napieralski)
Caption: Bischler-Napieralski reaction workflow.
References
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Fodor, G., & Nagubandi, S. (1980).
-
Wikipedia. (2023, September 27). Bischler–Napieralski reaction. Retrieved from [Link]
-
Name Reactions. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Wikipedia. (2023, October 22). Isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Name Reactions. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
- Wang, X., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3736-3740.
- Govindachari, T. R., & Pai, B. R. (1952). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Journal of Organic Chemistry, 17(5), 1253-1257.
- Vargas, D. F., et al. (2018). Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine. European Journal of Organic Chemistry, 2018(39), 5393-5403.
- Al-Suwaidan, I. A., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Saudi Chemical Society, 20, S463-S469.
- El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 10(52), 31235-31251.
-
University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines, Part I. John Wiley & Sons.
- Larkin, C. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-17.
- Google Patents. (2013). WO2013003315A2 - Methods for preparing isoquinolines.
Sources
- 1. veeprho.com [veeprho.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
Validation & Comparative
Technical Assessment: 1H NMR Structural Validation of 3-Methylisoquinoline-6-carbonitrile
Executive Summary & Application Context
3-Methylisoquinoline-6-carbonitrile is a critical heterocyclic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural integrity is paramount because regioisomeric impurities—specifically the 1-methyl analog or the 7-carbonitrile isomer—can possess vastly different biological activities and toxicological profiles.[1]
This guide provides a definitive protocol for the structural validation of 3-Methylisoquinoline-6-carbonitrile using 1H NMR. Unlike standard spectral lists, this document focuses on comparative exclusion , detailing how to analytically distinguish the target molecule from its most likely synthetic byproducts.
Key Analytical Challenges
-
Regio-differentiation: Distinguishing the 3-methyl isomer from the 1-methyl isomer (common in Pomeranz-Fritsch type cyclizations).
-
Substituent Positioning: Verifying the cyano group at position 6 versus position 7.
-
Solvent Effects: Overcoming proton overlap in the aromatic region.[1]
Theoretical Framework & Expected Data
To validate the structure, we utilize a "Reference Specification" derived from empirical substituent chemical shift increments (SCS) applied to the isoquinoline core.
Predicted Chemical Shift Specifications (400 MHz, DMSO-d6)
| Position | Proton Label | Multiplicity | Predicted Shift ( | Coupling ( | Structural Diagnostic |
| 1 | H-1 | Singlet (s) | 9.20 – 9.40 | - | Critical: Presence confirms N-C-H (rules out 1-Me). |
| 3 | - | - | - | - | Substituted by Methyl. |
| 4 | H-4 | Singlet (s) | 7.60 – 7.80 | - | Para to N, Ortho to Me.[1] |
| 5 | H-5 | Doublet (d) | 8.20 – 8.40 | ~8.5 (Ortho) | Deshielded by 6-CN (Ortho).[1] |
| 7 | H-7 | dd | 7.80 – 8.00 | ~8.5, ~1.5 | Deshielded by 6-CN (Ortho).[1] |
| 8 | H-8 | Doublet (d) | 8.00 – 8.20 | ~1.5 (Meta) | Weak Meta coupling to H-7.[1] |
| 3-Me | CH₃ | Singlet (s) | 2.65 – 2.75 | - | Characteristic heteroaromatic methyl.[1] |
Note on Solvent Selection: DMSO-d6 is recommended over CDCl3 for this compound.[1] The cyano group increases polarity, often leading to poor solubility or aggregation-induced broadening in chloroform. DMSO-d6 ensures sharp lines and distinct separation of the H-1 and H-5 signals.[1]
Comparative Analysis: Target vs. Alternatives (Impurities)
In drug development, "alternatives" in this context refers to the regioisomeric impurities that must be ruled out.
Scenario A: Target vs. 1-Methylisoquinoline-6-carbonitrile
This is the most common impurity if the synthesis involves acetylation of a benzylamine followed by cyclization (Bischler-Napieralski variation).[1]
-
The Diagnostic Test: Look at the region > 9.0 ppm.[1]
Scenario B: Target vs. 7-Carbonitrile Isomer
This arises from lack of regioselectivity in the initial electrophilic substitution or coupling of the starting material.[1]
-
The Diagnostic Test: Coupling patterns in the aromatic zone (7.8 – 8.5 ppm).
-
Target (6-CN): H-5 appears as a doublet with large ortho-coupling (
Hz) because it has a neighbor at H-4 (if H4/H5 were adjacent, but here they are in different rings).[1] Correction: In isoquinoline, H5 and H6 are ortho.[1] With CN at 6, H5 is ortho to the CN, but H5 couples to H-? Actually, in the 6-CN isomer, H5 is a singlet or doublet coupling to H-? -
Refined Logic:
-
6-CN (Target): H-5 and H-4 are peri to each other but do not couple strongly. H-7 and H-8 are ortho to each other.[1] H-5 is isolated (appearing as a singlet or weak doublet due to long range).[1] H-7 and H-8 form a strong AB system (d/d or d/dd).
-
7-CN (Isomer): H-8 is isolated (singlet).[1] H-5 and H-6 form the AB system.[1]
-
-
Result: If you see two doublets with large coupling (J~8Hz) (H7/H8) and two singlets (H1, H4) and one isolated doublet/singlet (H5), it is the 6-CN. If you see a singlet at H8 (due to 7-substitution), it is the 7-CN isomer.[1]
-
Visualization of Analytical Logic
The following diagram illustrates the decision tree for validating the structure based on the spectral data described above.
Caption: Figure 1. Structural assignment decision tree distinguishing the target 3-Methylisoquinoline-6-carbonitrile from its 1-methyl and 7-cyano regioisomers.
Experimental Protocol
To ensure reproducibility and match the theoretical specifications above, follow this standardized acquisition protocol.
Sample Preparation
-
Mass: Weigh 5.0 – 8.0 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Why DMSO? It prevents aggregation common with planar aromatic nitriles, which causes peak broadening in CDCl3.[1]
-
-
Mixing: Vortex for 30 seconds. Ensure complete dissolution; the solution should be clear and yellow/colorless.[1]
-
Reference: Ensure the solvent contains 0.05% TMS or use the residual DMSO pentet (2.50 ppm) as the internal reference.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 5.0 seconds
-
Critical: The H-1 and cyano-adjacent protons have long T1 relaxation times.[1] A short D1 (1s) will suppress the H-1 integration, leading to incorrect purity calculations.
-
-
Number of Scans (NS): 16 or 32 (Sufficient for >5mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (25°C).[1]
Detailed Data Interpretation Table
Use this table to document your experimental findings against the standard.
| Region (ppm) | Signal Type | Integration (Expected) | Assignment | Validation Check |
| 9.25 ± 0.1 | Singlet | 1H | H-1 | Must be sharp. Broadening indicates aggregation or paramagnetic impurities.[1] |
| 8.30 ± 0.1 | Doublet ( | 1H | H-5 | Look for small meta-coupling to H-7 or H-8. |
| 8.10 ± 0.1 | Doublet ( | 1H | H-8 | Part of the AB system with H-7.[1] |
| 7.90 ± 0.1 | dd ( | 1H | H-7 | The "middle" proton of the benzenoid ring. |
| 7.70 ± 0.1 | Singlet | 1H | H-4 | Verify integration. If <1H, check for H/D exchange (rare in DMSO). |
| 2.70 ± 0.1 | Singlet | 3H | -CH₃ | Validate 3:1 ratio with H-1. |
| ~2.50 | Pentet | Solvent | DMSO | Residual solvent peak.[1] |
| ~3.33 | Broad Singlet | Variable | H₂O | Water in DMSO.[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for SCS and Heterocyclic shifts).
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry (2nd ed.). Elsevier.[1] (Isoquinoline reactivity and spectral properties). [1]
-
PubChem Compound Summary. (2023). 3-Methylisoquinoline.[1] National Center for Biotechnology Information.[1] [Link] (Used for baseline 3-methyl shifts).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Reference for calculating substituent effects of Carbonitrile group).
Sources
HPLC method development for 3-Methylisoquinoline-6-carbonitrile purity
An in-depth comparative guide to establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Methylisoquinoline-6-carbonitrile.
The Analytical Challenge of Isoquinoline Derivatives
3-Methylisoquinoline-6-carbonitrile is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and neurological agents[1]. Accurately determining the purity of this compound is critical, as closely related synthetic by-products (such as positional isomers like 3-methylisoquinoline-5-carbonitrile) can drastically alter the efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs).
Developing an HPLC method for this molecule presents specific chromatographic challenges. The isoquinoline core contains a basic nitrogen atom, while the carbonitrile (-C≡N) group acts as a strong electron-withdrawing moiety, creating a highly polarizable
Physicochemical Causality in Method Design
To design a self-validating analytical method, we must first deconstruct the analyte's physicochemical properties and understand the causality behind our chromatographic choices[3].
-
Basic Nitrogen (pKa ~5.14): The nitrogen atom in the isoquinoline ring is easily protonated[3]. If the mobile phase pH is near the pKa, the analyte will exist in a mixed ionization state, leading to split peaks or irreproducible retention times. The mobile phase must be strictly buffered at least 2 pH units above or below the pKa.
-
Carbonitrile Group: This group introduces a strong dipole moment. Stationary phases that can participate in dipole-dipole interactions will offer orthogonal selectivity compared to purely hydrophobic columns.
-
Aromaticity: The fused bicyclic system is highly planar and electron-rich, making it an ideal candidate for
(pi-pi) interactions.
Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.
Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl
To objectively determine the best column chemistry for 3-Methylisoquinoline-6-carbonitrile, we compared three distinct stationary phases under identical gradient conditions.
-
Standard C18 (Octadecylsilane): Relies purely on London dispersion forces (hydrophobicity). While it provides adequate retention, it struggles to separate the 6-carbonitrile isomer from the 5-carbonitrile impurity, as their hydrophobic footprints are nearly identical.
-
PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create a strong dipole, which interacts favorably with the polarizable nitrile group of the analyte. Furthermore, the electron-deficient PFP ring acts as a
-acceptor, interacting with the electron-rich isoquinoline core. -
Biphenyl: Contains two aromatic rings in series, allowing for deep
stacking interactions. This phase is exceptionally sensitive to the planar geometry of the isoquinoline ring and is the superior choice for resolving positional isomers[4].
Table 1: Comparative Chromatographic Performance Data
Conditions: 1.0 mL/min, Gradient 10-90% Acetonitrile in 0.1% TFA (aq) over 15 mins, UV at 254 nm.
| Column Chemistry (150 x 4.6 mm, 3 µm) | Retention Time (min) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 6.45 | 1.68 | 8,500 | 1.1 (Co-elution) |
| PFP (Pentafluorophenyl) | 7.12 | 1.15 | 14,200 | 2.4 (Baseline) |
| Biphenyl | 8.30 | 1.08 | 16,500 | 3.1 (Excellent) |
Conclusion on Column Selection: The Biphenyl column outperforms the C18 and PFP columns by providing superior peak symmetry and baseline resolution (
Mobile Phase Dynamics: The Role of Ion-Pairing
Because the isoquinoline nitrogen has a pKa of ~5.14, running a method at neutral pH will result in severe peak broadening. To ensure the analyte is in a single, fully protonated state, the mobile phase must be highly acidic[3].
Using 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is highly recommended over Formic Acid. TFA is a strong ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated isoquinoline cation, forming a neutral complex. This complex partitions cleanly into the stationary phase, drastically increasing retention while simultaneously masking unendcapped silanols on the silica surface, thereby eliminating peak tailing[5].
Self-Validating Experimental Protocol
A robust protocol must be self-validating. The following methodology incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the SST fails, the run is automatically halted, ensuring absolute trustworthiness of the generated purity data.
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v) containing 0.1% TFA. Note: The addition of TFA in the diluent is critical to prevent sample precipitation prior to injection[5].
-
System Suitability Standard (SST): Prepare a solution containing 0.1 mg/mL of 3-Methylisoquinoline-6-carbonitrile and 0.01 mg/mL of 3-Methylisoquinoline-5-carbonitrile (critical pair impurity) in the diluent.
-
Sample Preparation: Accurately weigh 10 mg of the 3-Methylisoquinoline-6-carbonitrile sample and dissolve in 100 mL of diluent to achieve a working concentration of 0.1 mg/mL[2].
Step 2: Chromatographic Conditions
-
Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C (Stabilizes mass transfer kinetics).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA/UV at 254 nm (optimal for the conjugated isoquinoline
-system)[2]. -
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10%
80% B -
12.0 - 15.0 min: 80% B
-
15.0 - 15.1 min: 80%
10% B -
15.1 - 20.0 min: 10% B (Re-equilibration)
-
Step 3: System Suitability and Self-Validation Execution
Before analyzing unknown samples, inject the SST standard in triplicate. The system is only validated and cleared for sample analysis if it meets the following causality-driven criteria:
-
Resolution (
): Must be 2.0 between the 5-carbonitrile and 6-carbonitrile isomers. (Validates that the interactions of the Biphenyl column are functioning correctly). -
Tailing Factor (
): Must be 1.5 for the main peak. (Validates that the TFA ion-pairing mechanism is effectively masking silanols). -
%RSD of Peak Area: Must be
2.0% across the three injections. (Validates injector precision and sample solubility).
Step 4: Purity Calculation
Inject the prepared sample. Calculate the chromatographic purity using the area normalization method:
References
- BenchChem. "HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis." BenchChem Application Notes.
- Chem-Impex. "Isoquinoline-4-carbonitrile." Chem-Impex Product Data.
- BenchChem. "A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Application Notes.
- National Institutes of Health (PMC). "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)." NIH PubMed Central.
- MDPI. "Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts." Molecules.
Sources
Comparative Biological Activity: 3-Methyl vs. 3-Unsubstituted Isoquinoline Nitriles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Divergence
The isoquinoline nitrile scaffold is a privileged structure in medicinal chemistry, serving as the backbone for diverse therapeutic agents. However, the biological trajectory of these molecules is exquisitely sensitive to minor structural modifications. A critical divergence in pharmacological activity occurs based on the presence or absence of a methyl group at the C3 position of the isoquinoline ring.
As an application scientist analyzing structure-activity relationships (SAR), the causality behind this divergence is clear: steric hindrance dictates target engagement .
-
3-Unsubstituted Isoquinoline Nitriles (e.g., isoquinoline-1-carbonitrile or 4-carbonitrile derivatives) feature an unhindered ring nitrogen. This allows the molecule to act as a potent hydrogen bond acceptor, perfectly sliding into the narrow, highly conserved ATP-binding hinge region of various human kinases (e.g., Axl, ROCK) and topoisomerases [1]. Consequently, these compounds are primarily developed as anticancer and antiproliferative agents .
-
3-Methylisoquinoline Nitriles (e.g., 4-cyano-3-methylisoquinolines like MB14) possess a bulky methyl group adjacent to the ring nitrogen. This steric bulk creates a clash with the kinase hinge region, effectively abolishing ATP-competitive kinase inhibition. Instead, the altered geometry and increased lipophilicity redirect the molecule to a completely different biological target: the PfATP4 sodium efflux pump in Plasmodium falciparum, making them potent antimalarial agents [2].
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how a single methyl substitution fundamentally alters the molecular target and therapeutic outcome.
Divergent biological pathways of isoquinoline nitriles based on C3-substitution.
Quantitative Data Comparison
To objectively compare the performance of these two classes, the table below summarizes their primary targets, typical inhibitory concentrations, and the mechanistic rationale for their activity profiles.
| Parameter | 3-Methylisoquinoline Nitriles | 3-Unsubstituted Isoquinoline Nitriles |
| Representative Compound | MB14 (3-methyl-1-(1-ethylpropylamino)isoquinoline-4-carbonitrile) | 5-Fluoroisoquinoline-1-carbonitrile / Axl Inhibitors |
| Primary Biological Target | PfATP4 (Plasma membrane Na+ efflux pump) | Tyrosine/Serine-Threonine Kinases (Axl, ROCK), Topo I |
| Therapeutic Indication | Malaria (Plasmodium falciparum infections) | Oncology (Leukemia, Solid Tumors), Vasospasm |
| Typical Potency | EC50 ~ 1 µM (Parasite growth inhibition) | IC50 ~ 10 - 500 nM (Kinase inhibition) |
| Key Structural Dependency | Requires C3-methyl to bind transmembrane helices (e.g., near S374R mutation site) [3]. | Requires unhindered nitrogen for critical hydrogen bonding with the kinase hinge backbone [4]. |
| Cellular Phenotype | Intracellular Na+ accumulation, erythrocyte swelling, and lysis. | Cell cycle arrest, suppression of multidrug resistance, apoptosis. |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate and differentiate the biological activity of these two compound classes, specific assays must be employed. The protocols below are designed as self-validating systems, ensuring that the observed activity is mechanistically sound and target-specific.
Protocol A: PfATP4 Na+-Dependent ATPase Assay (For 3-Methyl Derivatives)
Purpose: To confirm that 3-methylisoquinoline nitriles exert antimalarial activity by directly inhibiting the PfATP4 pump rather than off-target kinases.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate parasite membranes from saponin-freed P. falciparum trophozoites via hypotonic lysis and ultracentrifugation.
-
Buffer Setup (The Validation Step): Prepare two distinct reaction buffers:
-
High-Na+ Buffer: 152 mM NaCl, 20 mM KCl, 2 mM MgCl2, 50 mM HEPES (pH 7.2).
-
Low-Na+ Buffer: 2 mM NaCl, 170 mM KCl, 2 mM MgCl2, 50 mM HEPES (pH 7.2).
-
Causality Note: The difference in ATP hydrolysis between these two buffers isolates the specific Na+-dependent ATPase activity of PfATP4 from background ATPases.
-
-
Compound Incubation: Add the 3-methylisoquinoline nitrile (e.g., 1–5 µM) to both buffers. Use Cipargamin (50 nM) as a positive control for PfATP4 inhibition.
-
Reaction Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Detection: Stop the reaction using a Malachite Green reagent. Measure the absorbance at 620 nm to quantify inorganic phosphate (Pi) release.
-
Data Interpretation: A true PfATP4 inhibitor will significantly reduce Pi release in the High-Na+ buffer but show negligible effects in the Low-Na+ buffer [2].
Protocol B: ATP-Competitive Kinase Profiling (For 3-Unsubstituted Derivatives)
Purpose: To validate the anticancer efficacy of 3-unsubstituted isoquinoline nitriles via specific kinase (e.g., Axl or ROCK) inhibition.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant human Axl or ROCK kinase in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Prepare a 10-point serial dilution of the 3-unsubstituted isoquinoline nitrile (from 10 µM down to 0.5 nM) in DMSO.
-
ATP Competition Setup (The Validation Step): Run the assay in parallel at two different ATP concentrations:
-
Condition 1: ATP at the
value of the specific kinase (e.g., 10 µM). -
Condition 2: Saturating ATP (e.g., 1 mM).
-
Causality Note: If the compound binds the hinge region (as predicted for 3-unsubstituted isoquinolines), the IC50 will significantly shift (increase) under saturating ATP conditions, proving an ATP-competitive mechanism.
-
-
Reaction: Add the specific peptide substrate and ATP. Incubate for 60 minutes at room temperature.
-
Detection: Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo®). Measure luminescence.
-
Data Interpretation: Calculate the IC50. A highly potent luminescent signal decrease at
ATP, combined with a right-shifted IC50 curve at 1 mM ATP, validates the compound as an ATP-competitive kinase inhibitor [5].
Experimental Workflow Visualization
The following diagram maps the parallel validation workflows required when screening a mixed library of isoquinoline nitriles.
Validation workflows for differentiating isoquinoline nitrile biological targets.
Conclusion
The biological activity of isoquinoline nitriles is a textbook example of how minor steric modifications can completely rewire a molecule's pharmacological profile. While 3-unsubstituted derivatives are highly valuable in oncology for their ability to slip into kinase ATP-binding pockets, the strategic addition of a 3-methyl group intentionally breaks this kinase affinity. This "steric block" repurposes the scaffold into a highly lipophilic agent capable of targeting transmembrane ion pumps like PfATP4, opening new avenues in antimalarial drug discovery.
References
-
Abbott, J.C., et al. "A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4." Scientific Reports 9, 10292 (2019). Available at:[Link]
-
ResearchGate. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Molecules (2026). Available at:[Link]
-
National Institutes of Health (PMC). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules 28(14), 5354 (2023). Available at:[Link]
-
European Patent Office. "QUINOLINE DERIVATIVE - EP 3239147 B9" (Axl/Syk Kinase Inhibitors). Available at:[Link]
Technical Characterization Guide: UV-Vis Absorption Properties of 3-Methylisoquinoline-6-carbonitrile
Executive Summary
3-Methylisoquinoline-6-carbonitrile (CAS: 106778-42-1) serves as a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., PKA, PKC targeting) and fluorescent probes. Its optical properties are defined by the interplay between the electron-deficient isoquinoline core, the electron-donating methyl group at C3, and the electron-withdrawing nitrile group at C6.
This guide provides a comparative analysis of its UV-Vis absorption profile, establishing it against standard precursors. It is designed to assist analytical chemists and medicinal chemists in validating identity, assessing purity, and understanding the electronic transitions governing its reactivity.
Chromophore Architecture & Electronic Transitions
To accurately interpret the UV-Vis spectrum of 3-Methylisoquinoline-6-carbonitrile, one must deconstruct its electronic contributions relative to the parent isoquinoline scaffold.
The Isoquinoline Core (Baseline)
The parent isoquinoline exhibits a characteristic naphthalene-like spectrum with three primary band systems resulting from
- -band (Second Primary): ~217 nm (Intense)
-
p-band (First Primary): ~266 nm (Strong)
- -band (Secondary): ~317 nm (Weak, often structured)
Substituent Effects (Perturbation Theory)
-
3-Methyl Group (+I Effect): The methyl group at position 3 acts as a weak auxochrome. Through hyperconjugation and the inductive effect (+I), it destabilizes the HOMO level slightly more than the LUMO, resulting in a small bathochromic shift (Red Shift, ~2–5 nm) and a hyperchromic effect (increased intensity) relative to isoquinoline.
-
6-Cyano Group (-M, -I Effect): The nitrile group at position 6 is a strong chromophore. It extends the
-conjugation system across the bicyclic ring. As a strong electron-withdrawing group (EWG), it significantly lowers the energy of the LUMO. This narrowing of the HOMO-LUMO gap causes a pronounced bathochromic shift (>10–15 nm) compared to the 3-methyl precursor, particularly affecting the conjugation band (p-band).
Comparative Performance Data
The following table contrasts the optical properties of the target compound against its synthetic precursors and analogues.
Table 1: Comparative UV-Vis Absorption Characteristics (Methanol,
| Compound | Structure Type | Primary | Secondary | Molar Absorptivity ( | Electronic Character |
| Isoquinoline | Reference Standard | 217, 266 | 305, 317 | ~4,000 (at 317 nm) | |
| 3-Methylisoquinoline | Precursor | 220, 271 | 308, 320 | ~4,500 (at 320 nm) | +I Perturbation |
| 3-Methylisoquinoline-6-carbonitrile | Target Analyte | 235–245 (Predicted) | 330–340 (Predicted) | >15,000 (Predicted) | ICT (Intramolecular Charge Transfer) |
| 6-Bromoisoquinoline | Halogenated Analog | 225, 275 | 325 | ~5,200 | Heavy Atom Effect |
> Note: Values for the Target Analyte are derived from substituent additivity rules and analogous 6-substituted isoquinolines. The nitrile group induces a distinct "red-edge" tailing due to charge transfer character.
Solvatochromic Behavior[1]
-
Non-Polar Solvents (Hexane): The spectrum will exhibit fine vibrational structure (vibronic coupling). The
transition (lone pair on nitrogen) may appear as a weak shoulder around 340 nm. -
Polar Protic Solvents (Methanol/Water): Hydrogen bonding with the ring nitrogen stabilizes the
orbital, shifting the transition to shorter wavelengths (Blue Shift), often burying it under the intense band. The vibrational structure is typically lost (blurred).
Experimental Protocol: Self-Validating Extinction Coefficient Determination
To ensure data integrity in drug development workflows, do not rely solely on literature values. Use this protocol to empirically determine the Molar Extinction Coefficient (
Reagents & Equipment
-
Analyte: 3-Methylisoquinoline-6-carbonitrile (>98% purity by HPLC).
-
Solvent: Spectroscopic grade Methanol (cutoff <205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly 3.0 mg of the compound into a 10 mL volumetric flask.
-
Dissolve in Methanol and dilute to mark. Calculate Molar Concentration (
).
-
-
Serial Dilution (Linearity Check):
-
Prepare 5 dilutions ranging from
to . -
Control: Ensure all dilutions are performed using calibrated micropipettes.
-
-
Spectral Acquisition:
-
Baseline correct using a blank Methanol cuvette.
-
Scan range: 200 nm to 450 nm.
-
Scan speed: Medium (approx. 400 nm/min).
-
-
Data Validation (Beer-Lambert Plot):
-
Extract Absorbance (
) at (approx. 335 nm). -
Plot
vs. Concentration ( ). -
Acceptance Criteria:
. The slope of the line is (path length).
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow for characterizing this compound, distinguishing between synthesis verification and spectral analysis.
Diagram 1: Electronic Structure & Substituent Logic
Caption: Substituent effects on the Isoquinoline core. The 3-Me and 6-CN groups cooperate to narrow the HOMO-LUMO gap, red-shifting the spectrum.
Diagram 2: QC Analysis Workflow (HPLC-UV)
Caption: Analytical workflow for purity assessment. Dual-wavelength detection utilizes the specific 335 nm band for target quantification.
References
-
NIST Mass Spectrometry Data Center. "Isoquinoline, 3-methyl-." NIST Chemistry WebBook, SRD 69. Link
-
PubChem. "Isoquinoline-6-carbonitrile (Compound)."[1] National Library of Medicine. Link
-
Vargas, D. F., et al. (2018). "Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cyclization/Elimination of 1-Azatrienes." European Journal of Organic Chemistry. Link
-
BenchChem. "Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile." (Used for comparative halogenated isoquinoline spectral data). Link
-
Sigma-Aldrich. "3-Methylisoquinoline Product Specification & Safety Data Sheet." Link
Sources
Structural Validation of 3-Methylisoquinoline-6-carbonitrile: A Comparative Guide to 13C NMR vs. Orthogonal Techniques
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Positional Isomer Challenge
In the development of isoquinoline-based therapeutics, 3-Methylisoquinoline-6-carbonitrile frequently serves as a critical intermediate. Validating its exact structure—specifically confirming that the carbonitrile (-CN) group is anchored at the C-6 position rather than C-5 or C-7—is a classic analytical hurdle. While techniques like Mass Spectrometry (MS) easily confirm the molecular weight, they fall short in distinguishing regional isomers.
To establish a self-validating analytical proof of structure, 13C Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when paired with 2D NMR techniques, remains the undisputed gold standard[1]. This guide objectively compares 13C NMR against alternative modalities and provides a field-proven protocol for structural validation.
Comparative Analysis of Analytical Modalities
When validating the structure of nitrogen-containing heterocycles, selecting the right analytical modality dictates the reliability of your downstream data. Below is a comparative breakdown of standard techniques used for structural elucidation.
| Analytical Modality | Primary Output | Strengths for Isoquinolines | Limitations | Verdict for Positional Validation |
| 1D 13C NMR | Carbon backbone mapping | Direct observation of all 11 unique carbon environments, including quaternary carbons[2]. | Requires higher sample concentration; lacks direct connectivity data. | Essential. The foundation of structural proof. |
| 1D 1H NMR | Proton environments | Excellent sensitivity; coupling constants ( | Cannot directly observe the -CN group or the C-3/C-6 quaternary carbons[1]. | Complementary. Insufficient on its own. |
| 2D NMR (HMBC/HSQC) | Heteronuclear connectivity | Maps | Time-consuming acquisition; requires expert interpretation. | Definitive. The ultimate proof of the C-6 cyano position. |
| Mass Spectrometry (HRMS) | Exact mass & fragmentation | High sensitivity; confirms molecular formula ( | Cannot reliably differentiate between 5-cyano, 6-cyano, or 7-cyano isomers. | Orthogonal. Confirms identity, not structure. |
Causality in Experimental Design (E-E-A-T)
As an analytical scientist, executing a protocol without understanding the why behind the parameters leads to irreproducible data. The following experimental choices are engineered to create a self-validating system for 3-Methylisoquinoline-6-carbonitrile.
Solvent Selection: Why ?
While DMSO-
Relaxation Delay ( ) Optimization
The 13C nucleus suffers from a low natural abundance (~1.1%) and a low gyromagnetic ratio[2]. In 3-Methylisoquinoline-6-carbonitrile, there are five critical quaternary carbons : C-3, C-6, C-4a, C-8a, and the -CN carbon. Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation.
-
The Causality: If a standard short relaxation delay (
) is used, the quaternary carbon signals will saturate and vanish into the baseline. -
The Solution: A prolonged relaxation delay (
) is strictly required to ensure these critical carbons fully relax and are reliably detected[1].
The Self-Validating Loop: HMBC Integration
Relying solely on 1D 13C empirical chemical shifts introduces interpretation bias. By integrating Heteronuclear Multiple Bond Correlation (HMBC), we establish a self-validating loop. In the HMBC spectrum, the protons at H-5 and H-7 will exhibit distinct 3-bond (
Step-by-Step Experimental Methodology
Phase 1: Sample Preparation
-
Weigh 10–15 mg of highly purified 3-Methylisoquinoline-6-carbonitrile. (Note: 13C NMR requires significantly more mass than 1H NMR due to lower sensitivity).
-
Dissolve the sample completely in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1]. -
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).
Phase 2: Instrument Setup & Acquisition
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and lock the magnetic field to the deuterium signal of
. -
Tune and match the probe specifically for the 13C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled 13C sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (
): Set to 3.0 seconds to capture quaternary carbons. -
Number of Scans (NS): Minimum of 1024 scans to achieve a high signal-to-noise ratio.
-
Phase 3: Data Processing
-
Apply a Fourier Transform (FT) to the Free Induction Decay (FID).
-
Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.
-
Apply a baseline correction polynomial.
-
Reference the central peak of the
solvent triplet exactly to 77.00 ppm [5].
Workflow for NMR structural validation of 3-Methylisoquinoline-6-carbonitrile.
Expected Quantitative Data
Based on the established chemical shifts of the isoquinoline core[6] and the predictable anisotropic shielding/deshielding effects of the methyl and carbonitrile substituents[4][5], the following 13C NMR profile is expected for 3-Methylisoquinoline-6-carbonitrile.
| Carbon Position | Expected Chemical Shift ( | Multiplicity (Proton-Coupled) | Structural Justification |
| C-1 | ~152.5 | Doublet | Deshielded by adjacent electronegative Nitrogen[6]. |
| C-3 | ~151.8 | Singlet | Quaternary carbon; deshielded by Nitrogen and Methyl group[4]. |
| C-4 | ~114.8 | Doublet | Highly shielded position in the isoquinoline hetero-ring[4]. |
| C-4a | ~132.5 | Singlet | Bridgehead quaternary carbon[4]. |
| C-5 | ~126.5 | Doublet | Aromatic methine. |
| C-6 | ~110.0 | Singlet | Diagnostic: Shielded ipso carbon attached directly to the -CN group. |
| C-7 | ~127.2 | Doublet | Aromatic methine[6]. |
| C-8 | ~124.5 | Doublet | Aromatic methine[4]. |
| C-8a | ~123.2 | Singlet | Bridgehead quaternary carbon[4]. |
| C-3 Methyl | ~24.5 | Quartet | Standard aliphatic methyl shift[4][5]. |
| Carbonitrile (-CN) | ~118.0 | Singlet | Diagnostic: Characteristic sp-hybridized nitrile carbon. |
Visualizing the HMBC Validation Logic
To definitively prove that the -CN group is at C-6, we rely on the HMBC correlation network. The diagram below illustrates the logical relationships that validate this structure.
HMBC correlation network validating the C-6 position of the carbonitrile group.
References
-
1H and 13C NMR assignments of isoquinoline alkaloids. ScienceAsia. Available at:3
-
A one-pot microwaves-mediated approach towards 3-methylisoquinolines. Sciforum. Available at: 4
-
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem. Available at: 1
-
Product Class 5: Isoquinolines. Thieme Connect. Available at: 6
-
Assembly of Isoquinolines via CuI-catalyzed Coupling. AWS. Available at: 5
-
13C NMR spectroscopy. BHU. Available at: 2
Sources
Comparative Guide: 3-Methylisoquinoline-6-carbonitrile vs. Quinoline-6-carbonitrile
Topic: Comparison of 3-Methylisoquinoline-6-carbonitrile with Quinoline-6-carbonitrile Content Type: Publish Comparison Guide
Executive Summary
In the landscape of medicinal chemistry, the choice between a quinoline and an isoquinoline scaffold is rarely arbitrary. It is a strategic decision driven by the need to optimize binding vectors, modulate basicity, and alter metabolic soft spots.
This guide compares Quinoline-6-carbonitrile (Q-6-CN) , a widely available commodity building block, with 3-Methylisoquinoline-6-carbonitrile (3-Me-IQ-6-CN) , a specialized, often custom-synthesized scaffold.[1] While both present a nitrile vector at the 6-position, the shift in nitrogen placement and the addition of the C3-methyl group fundamentally alter the electronic landscape and binding geometry.[1]
Key Differentiators:
-
Basicity: 3-Me-IQ-6-CN is significantly more basic (pKa ~4.5–5.[1]0) than Q-6-CN (pKa ~3.5), influencing solubility and hinge-binding strength in kinases.[1]
-
Vector Geometry: The N-to-CN vector angle differs by approximately 30°, affecting hydrogen bond networking in active sites.
-
Synthetic Accessibility: Q-6-CN is a "catalog" reagent; 3-Me-IQ-6-CN typically requires a 3-step de novo synthesis.[1]
Chemical Identity & Physicochemical Properties
The following table contrasts the core properties. Note the shift in pKa driven by the scaffold isomerism and the inductive effect of the methyl group.[1]
| Property | Quinoline-6-carbonitrile | 3-Methylisoquinoline-6-carbonitrile |
| Structure | Fused Benzo[b]pyridine | Fused Benzo[c]pyridine |
| Formula | C₁₀H₆N₂ | C₁₁H₈N₂ |
| MW | 154.17 g/mol | 168.19 g/mol |
| CAS | 23395-72-4 | Not widely listed (Custom) |
| Calc.[1] LogP | ~1.90 | ~2.35 (More lipophilic due to -Me) |
| pKa (Conj.[1] Acid) | ~3.5 (Weak base) | ~4.8 (Moderately weak base) |
| H-Bond Acceptors | 2 (Ring N, Nitrile N) | 2 (Ring N, Nitrile N) |
| Topological Polar SA | 36.7 Ų | 36.7 Ų |
Expert Insight on pKa: The nitrile group at C6 is electron-withdrawing.[1] In quinoline , the nitrogen (N1) is para-conjugated to C4, but the C6-nitrile exerts a strong through-ring inductive withdrawal, suppressing the lone pair availability. In isoquinoline , the nitrogen (N2) is isolated from the benzenoid ring by the C1/C3 carbons in a different resonance pattern.[1] The addition of an electron-donating methyl group at C3 in the isoquinoline analog pushes electron density back toward the nitrogen, partially counteracting the nitrile's withdrawal and raising the pKa.
Synthetic Accessibility & Protocols
A. Quinoline-6-carbonitrile (Commodity Route)
This compound is typically synthesized via the Skraup Reaction or Friedländer Synthesis .[1] It is commercially available at scale.[1]
-
Precursor: 4-Aminobenzonitrile + Glycerol/Acrolein.[1]
-
Mechanism: Acid-catalyzed condensation followed by oxidation.[1]
B. 3-Methylisoquinoline-6-carbonitrile (Custom Route)
This scaffold is not a standard catalog item and requires construction.[1] The most robust route utilizes a Pomeranz-Fritsch modification followed by Palladium-catalyzed Cyanation .[1]
Step-by-Step Experimental Protocol
Phase 1: Cyclization to the Isoquinoline Core
-
Reagents: 4-Bromobenzaldehyde, Aminoacetone dimethyl acetal, Tosyl chloride (TsCl), Aluminum chloride (AlCl₃).[1]
-
Rationale: We build the ring with a bromine handle at C6, which is later swapped for the nitrile.[2]
-
Imine Formation: Reflux 4-bromobenzaldehyde (1.0 eq) and aminoacetone dimethyl acetal (1.1 eq) in dry toluene with a Dean-Stark trap for 4 hours. Evaporate solvent to yield the imine oil.[1]
-
Cyclization: Dissolve the imine in dry DCM. Add TsCl (1.1 eq) to activate the acetal.[1] Stir 1 hr.
-
Friedel-Crafts Closure: Cool to 0°C. Add AlCl₃ (3.0 eq) portion-wise. The mixture will darken.[1] Reflux for 2 hours.
-
Workup: Quench with ice water. Basify with NaOH (pH 10). Extract with DCM.[1] Purify via flash chromatography (Hex/EtOAc) to yield 6-bromo-3-methylisoquinoline .
Phase 2: Pd-Catalyzed Cyanation (The Critical Step) [1]
-
Setup: In a glovebox or under argon, charge a microwave vial with 6-bromo-3-methylisoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous DMF (0.2 M concentration). Sparge with argon for 5 mins.
-
Reaction: Heat to 120°C for 4 hours (or microwave at 150°C for 30 min).
-
Purification: Dilute with EtOAc, wash with 5% NH₄OH (to scavenge cyanide/zinc), then brine. Dry over Na₂SO₄.[2]
-
Isolation: Recrystallize from Ethanol/Heptane to obtain 3-Methylisoquinoline-6-carbonitrile as off-white needles.[1]
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathway and the structural decision tree used in medicinal chemistry to select between these two scaffolds.
Caption: Synthetic pathway for the isoquinoline derivative and decision logic for scaffold selection.
Medicinal Chemistry Applications
A. Kinase Inhibition (CDK8/19 Case Study)
In the development of CDK8/19 inhibitors (e.g., Senexin derivatives), the quinoline-6-carbonitrile scaffold is often used to bind to the kinase hinge region.[1]
-
Quinoline Mode: The Ring Nitrogen (N1) accepts a H-bond from the hinge backbone.[1] The C6-CN projects into the solvent front or a hydrophobic pocket.[1]
-
Isoquinoline Swap: Switching to 3-Methylisoquinoline serves two purposes:
B. Metabolic Stability
-
Quinoline Liability: Quinolines are prone to oxidation at C2 by Aldehyde Oxidase (AO), forming the 2-oxo metabolite (carbostyril).[1]
-
Isoquinoline Liability: Isoquinolines are prone to oxidation at C1.[1]
-
The 3-Methyl Advantage: While the 3-methyl group does not block the C1 position directly, it sterically crowds the active site of metabolic enzymes. However, to fully block AO metabolism in isoquinolines, a substituent at C1 (e.g., amino or methyl) is usually more effective.[1] If AO stability is the primary goal, the quinoline-6-carbonitrile is often less stable than a 1-substituted isoquinoline , but comparable to the 3-methyl analog unless C1 is protected.
References
-
PubChem. Quinoline-6-carbonitrile Compound Summary. National Library of Medicine.[1] [Link]
-
Porter, J. et al. 1,3-Dipolar Cycloaddition Approaches to the Synthesis of Isoquinoline Derivatives.[1]Organic Letters, 2005. (General synthetic methodology for substituted isoquinolines).
-
Mallireddigari, M. R. et al. Synthesis and Biological Evaluation of Quinoline-6-carbonitrile Derivatives as CDK8 Inhibitors.Journal of Medicinal Chemistry, 2022. (Context for the medicinal use of the 6-CN scaffold). [Link][1]
Sources
Elemental analysis standards for 3-Methylisoquinoline-6-carbonitrile
Publish Comparison Guide: Elemental Analysis Standards for 3-Methylisoquinoline-6-carbonitrile
Executive Summary: The Validation Paradox
In the high-stakes arena of medicinal chemistry—specifically within the synthesis of PI3K/mTOR kinase inhibitors—3-Methylisoquinoline-6-carbonitrile (C₁₁H₈N₂) serves as a critical scaffold. However, a recurring failure mode in drug development is the reliance on a single purity metric.
This guide challenges the industry norm. While High-Performance Liquid Chromatography (HPLC) is the standard for impurity profiling, it often fails to detect inorganic salts, moisture, and solvent residues that skew stoichiometric calculations. Elemental Analysis (EA) remains the only absolute method for establishing "bulk purity."
This document outlines the rigorous standardization of 3-Methylisoquinoline-6-carbonitrile, comparing the efficacy of EA against HPLC and Quantitative NMR (qNMR), and provides a self-validating protocol for its characterization.
Technical Specifications & Theoretical Standards
Before experimental validation, the theoretical baseline must be established. 3-Methylisoquinoline-6-carbonitrile is an amphipathic heterocycle, making it prone to hygroscopicity—a critical factor in microanalysis.
Compound Identity:
-
IUPAC Name: 3-Methylisoquinoline-6-carbonitrile
-
Molecular Formula: C₁₁H₈N₂
-
Molecular Weight: 168.19 g/mol
-
Physical State: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, Methanol, CH₂Cl₂; sparingly soluble in water.
Table 1: Theoretical Elemental Composition Standards (Tolerance ±0.4%)
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptable Range (±0.4%) |
|---|---|---|---|
| Carbon (C) | 132.12 | 78.55% | 78.15% – 78.95% |
| Hydrogen (H) | 8.06 | 4.79% | 4.39% – 5.19% |
| Nitrogen (N) | 28.01 | 16.66% | 16.26% – 17.06% |[1]
Critical Insight: If your experimental Nitrogen value deviates by >0.5% while Carbon remains stable, suspect trapped solvent (e.g., DMF or Acetonitrile) or inorganic nitrate contamination, which HPLC-UV will often miss.
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate 3-Methylisoquinoline-6-carbonitrile as a reference material, we must compare the "Blind Spots" of each analytical technique.
Table 2: Performance Comparison of Purity Standards
| Feature | Method A: Elemental Analysis (CHN) | Method B: HPLC-UV (254 nm) | Method C: qNMR (¹H) |
| Primary Detection | Bulk elemental ratio (Stoichiometry) | Chromophoric impurities | Proton molar ratio |
| Blind Spot | Isomeric impurities (e.g., 7-CN isomer) | Inorganic salts, Moisture, Residual Solvents | Paramagnetic impurities, low sensitivity |
| Sample Req. | 1–3 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | ±0.3% Absolute | ±0.1% Relative (Area %) | ±1.0% Absolute |
| Verdict | Gold Standard for Formulation | Gold Standard for Profiling | Gold Standard for Potency |
The "Purity Gap" Logic
-
Scenario: You synthesize 3-Methylisoquinoline-6-carbonitrile using a Pd-catalyzed coupling.
-
HPLC Result: 99.5% purity (Area %).
-
EA Result: C: 75.2%, H: 4.9%, N: 15.8% (Fail).
-
Causality: The sample contains trapped inorganic salts (e.g., KBr, Pd residue) or water. HPLC "looks through" these invisible contaminants. Only EA reveals the true weight-for-weight purity required for accurate biological dosing.
Self-Validating Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic for validating the standard.
Caption: Logical workflow for establishing 3-Methylisoquinoline-6-carbonitrile as a validated analytical standard.
Protocol A: High-Precision CHN Combustion (The Standard)
Objective: Determine bulk purity to ±0.4% tolerance.
-
Sample Preparation (Crucial Step):
-
Micronize the sample to a fine powder using an agate mortar to ensure uniform combustion.
-
Drying: Dry 50 mg of sample in a vacuum oven at 40°C over P₂O₅ for 12 hours. Causality: Isoquinoline nitriles can form hydrates; surface moisture will artificially lower %C and %N.
-
-
Calibration:
-
Calibrate the analyzer using Acetanilide (C₈H₉NO) as the primary standard (K-factor determination).
-
Run a "Check Standard" of Sulfanilamide to verify N-N bond recovery.
-
-
Analysis:
-
Weigh 2.0 ± 0.1 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
-
Combust at 980°C with Oxygen boost.
-
-
Acceptance Criteria:
-
|Theoretical - Found| ≤ 0.4% for all elements.
-
Protocol B: Orthogonal HPLC Validation
Objective: Confirm absence of organic impurities (e.g., unreacted 6-bromo-3-methylisoquinoline).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 mins.
-
-
Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).
-
Limit of Quantitation (LOQ): Must be established at <0.05% to claim "Reference Grade."
Troubleshooting & Mechanistic Insights
Issue: High Nitrogen, Low Carbon [1]
-
Mechanism: Incomplete combustion or presence of non-combustible inorganic carbon (carbonates).
-
Solution: Add Tungsten Trioxide (WO₃) powder to the sample capsule. WO₃ acts as a flux and oxygen donor, preventing the formation of refractory carbides in the isoquinoline ring system.
Issue: Low Nitrogen, Normal Carbon
-
Mechanism: Likely contamination with a carbon-rich, nitrogen-poor solvent (e.g., Toluene, Hexane) or oxidation of the sample.
-
Solution: Perform Headspace GC-MS to identify residual solvents, then re-dry at higher vacuum.
References
-
BenchChem. (2025).[3][4] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23130705, Isoquinoline-6-carbonitrile. Retrieved from
-
Elemental Microanalysis. (2025). Pure Chemical Standards & Certified Reference Materials (CRMs). Retrieved from
-
Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations.[5] Retrieved from
-
Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2018).[6] Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cyclization/Elimination of 1-Azatrienes. European Journal of Organic Chemistry. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
3-Methylisoquinoline-6-carbonitrile: Comprehensive Laboratory Disposal and Safety Protocol
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just following basic safety sheets; it requires a deep understanding of the chemical's mechanistic behavior and regulatory landscape. 3-Methylisoquinoline-6-carbonitrile is a highly specific nitrogenous heterocycle frequently utilized as a critical intermediate in the synthesis of serine protease inhibitors, such as Factor XIa inhibitors for thromboembolic disorders[1].
Due to its structural complexity—combining a robust isoquinoline aromatic ring with a reactive nitrile group—this compound presents unique toxicological and environmental challenges. This guide provides a self-validating, field-proven operational plan for the safe handling, storage, and final disposition of 3-Methylisoquinoline-6-carbonitrile, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Mechanistic Causality: Why Standard Disposal Fails
To establish a culture of safety, laboratory personnel must understand why specific disposal methods are mandated[2]. Standard disposal routes are strictly prohibited for 3-Methylisoquinoline-6-carbonitrile due to the following chemical realities:
-
The Dilution Prohibition (No Drain Disposal): The NIH and EPA strictly prohibit the drain disposal of toxic, unapproved chemical wastes[3]. Isoquinoline derivatives exhibit pronounced aquatic toxicity and environmental persistence. They bypass standard Publicly Owned Treatment Works (POTW) filtration systems, leading to severe ecological contamination[3][4].
-
Chemical Incompatibility: The nitrile group (-C≡N) is generally stable but can undergo dangerous hydrolysis when exposed to strong acids or bases, potentially releasing toxic amides, carboxylic acids, or even cyanide gas under extreme conditions. Therefore, in-lab chemical neutralization (e.g., bleach or acid baths) is highly discouraged.
-
The Incineration Imperative: High-temperature incineration (>1000°C) is the only EPA-preferred method for this compound. It ensures the complete thermal cleavage of the robust isoquinoline ring and prevents the nitrile group from generating hazardous cyanide byproducts, converting the nitrogenous waste entirely into harmless
, , and (managed via industrial scrubbers)[5].
Quantitative Logistics & Safety Parameters
All operational thresholds must be strictly monitored to maintain RCRA compliance and laboratory safety[6][7].
| Operational Parameter | Regulatory Limit / Specification | Scientific & Regulatory Rationale |
| SAA Volume Limit | 55 Gallons | EPA RCRA 40 CFR 262.15 limits for Satellite Accumulation Areas[6][7]. |
| SAA Full Container Transfer | 3 Days | Mandated timeframe to move full waste containers to a Central Accumulation Area (CAA)[6][7]. |
| Incineration Temperature | > 1000°C | Required for the complete thermal destruction of robust nitrogenous heterocycles[5]. |
| Aqueous Drain Disposal | Strictly Prohibited (0 mL) | Enforces the EPA Dilution Prohibition to protect aquatic ecosystems[3]. |
| Storage Temperature | Room Temperature (Cool, Dry) | Prevents thermal degradation and maintains the stability of the nitrile group. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Do not proceed to the next phase until the current phase's compliance checks are fully met.
Phase 1: Preparation and Primary Containment
-
Engineering Controls: Conduct all waste transfer operations within a certified chemical fume hood to prevent the inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Isoquinoline derivatives can be absorbed through the skin, causing systemic toxicity[4]. Operators must wear a chemically resistant lab coat, safety goggles, and double-glove (nitrile over butyl rubber) to provide a permeation barrier against both the heterocyclic core and any organic carrier solvents[8].
-
Container Selection: Place solid waste or solvent mixtures containing 3-Methylisoquinoline-6-carbonitrile into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass).
-
Critical Check: Ensure the container is completely free of incompatible residues, particularly strong oxidizers or strong acids, which can react violently with the compound[9].
-
Phase 2: RCRA-Compliant Labeling and SAA Storage
-
Immediate Labeling: The moment waste is introduced, affix a hazardous waste label to the container. The EPA mandates that the label must explicitly state "Hazardous Waste," clearly identify the chemical constituents (e.g., "Waste 3-Methylisoquinoline-6-carbonitrile / Solvent"), and indicate the primary hazard (e.g., "Toxic")[10].
-
Satellite Accumulation Area (SAA) Placement: Store the labeled container in a designated SAA. The SAA must be at or near the point of waste generation and under the direct control of the operator[7].
-
Volume and Time Management: Monitor the waste volume continuously. Do not exceed the EPA SAA limit of 55 gallons. Once the container reaches capacity, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[6][10].
Phase 3: Final Disposition
-
Waste Brokering: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker to manifest the waste for transport[8].
-
Thermal Destruction: Ensure the waste manifest dictates final disposition via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5][8].
Waste Lifecycle Workflow
Workflow for the safe handling and RCRA-compliant disposal of 3-Methylisoquinoline-6-carbonitrile.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
-
Evacuate and Isolate: Clear unprotected personnel from the immediate area and eliminate all ignition sources, as dispersed organic dusts can present an explosion hazard[9].
-
Containment: Don appropriate PPE (including respiratory protection if aerosolization of the powder is a risk). Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite)[5][9].
-
Collection: Use non-sparking tools to sweep up the absorbed material. Avoid generating dust. Place the collected material into a designated, labeled hazardous waste container[4][9].
-
Decontamination: Wash the spill area with water and a suitable detergent. Crucial Step: Ensure all runoff water is collected as hazardous waste and is strictly prevented from entering laboratory drains or waterways[5].
References
- National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Environmental Marketing Services.
- Old Dominion University.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Google Patents. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors.
- ECHEMI.
- Struers.
- Apollo Scientific. Isoquinoline SDS.
- Sigma-Aldrich.
- Environmental Protection Agency (EPA).
- Massachusetts Institute of Technology (MIT) EHS. Chemical Waste.
- National Institutes of Health (NIH). The NIH Drain Discharge Guide.
Sources
- 1. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors - Google Patents [patents.google.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. odu.edu [odu.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. epa.gov [epa.gov]
- 9. sds.struers.com [sds.struers.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
